(3,4-Difluorophenyl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFHDOKDFDXNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661332 | |
| Record name | (3,4-Difluorophenyl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163295-73-6 | |
| Record name | (3,4-Difluorophenyl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3,4-Difluorophenyl)methanesulfonyl chloride CAS number
An In-depth Technical Guide to (3,4-Difluorophenyl)methanesulfonyl chloride for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated aromatic sulfonyl chloride that serves as a valuable building block in medicinal chemistry and drug discovery. Its utility lies in the ability to introduce the (3,4-difluorophenyl)methanesulfonyl moiety into molecules of interest. The presence of the difluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, such as its metabolic stability, lipophilicity, and binding interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of this compound, tailored for professionals in the field of drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 163295-73-6 | [1][2][3] |
| Molecular Formula | C₇H₅ClF₂O₂S | [3] |
| Molecular Weight | 226.63 g/mol | |
| Appearance | Solid | |
| Primary Category | Halides / Halide containing compounds, Sulfonyl chlorides | [1] |
Safety and Handling
This compound is a hazardous chemical and requires careful handling in a laboratory setting. The following table summarizes its key hazard classifications and precautionary statements.
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[1] |
| H312 | Harmful in contact with skin.[1] |
| H314 | Causes severe skin burns and eye damage.[1][2] |
| H318 | Causes serious eye damage.[1][2] |
| H332 | Harmful if inhaled.[1] |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] |
| P302+P352 | IF ON SKIN: Wash with soap and water.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] |
| P310 | Immediately call a POISON CENTER or doctor/physician.[1][4] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the chlorination of the corresponding sulfonic acid. The general principle for the synthesis of sulfonyl chlorides from sulfonic acids using thionyl chloride is a well-established method.[5]
Materials:
-
(3,4-Difluorophenyl)methanesulfonic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Ice bath
-
Rotary evaporator
-
Schlenk line or nitrogen atmosphere setup
Procedure:
-
To a stirred solution of (3,4-Difluorophenyl)methanesulfonic acid (1.0 eq) in anhydrous toluene under a nitrogen atmosphere, add a catalytic amount of DMF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Co-evaporation with toluene may be necessary to remove all traces of thionyl chloride.
-
The resulting crude this compound can be purified by vacuum distillation or recrystallization.
Formation of a Sulfonamide with a Primary Amine
A primary application of sulfonyl chlorides in drug development is the synthesis of sulfonamides through reaction with primary or secondary amines.[6][7]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in dichloromethane.
-
Add the solution of this compound dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
The product can be further purified by column chromatography or recrystallization.
Visualizations
Synthesis Workflow
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. (4-Chloro-2-fluorophenyl)methanesulfonyl Chloride Supplier [benchchem.com]
In-Depth Technical Guide to (3,4-Difluorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of (3,4-Difluorophenyl)methanesulfonyl chloride, a key building block in medicinal chemistry and organic synthesis.
Molecular Structure and Properties
This compound is an organosulfur compound featuring a difluorinated phenyl ring attached to a methanesulfonyl chloride group. This combination of a reactive sulfonyl chloride moiety and a difluorobenzyl group makes it a valuable reagent for the synthesis of complex molecules with potential biological activity.
Molecular Structure:
The structure consists of a benzene ring substituted with two fluorine atoms at positions 3 and 4, and a methanesulfonyl chloride group (-CH₂SO₂Cl) at position 1.
Diagram of the Molecular Structure of this compound
An In-Depth Technical Guide to the Synthesis of (3,4-Difluorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two primary synthetic pathways for the preparation of (3,4-Difluorophenyl)methanesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The information presented is curated for researchers and professionals in the fields of organic synthesis and drug discovery, offering detailed experimental protocols and a summary of expected quantitative data.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. This guide outlines two robust and adaptable synthetic routes to this important compound, starting from readily available precursors.
Synthetic Pathways
Two principal pathways for the synthesis of this compound are detailed below:
-
Pathway 1: A two-step synthesis commencing with the conversion of 3,4-difluorobenzyl bromide to sodium (3,4-difluorophenyl)methanesulfonate, followed by chlorination to yield the target sulfonyl chloride.
-
Pathway 2: A direct oxidative chlorination of 3,4-difluorobenzyl thiol to afford this compound.
The following sections provide detailed experimental protocols for each step of these pathways.
Pathway 1: Synthesis from 3,4-Difluorobenzyl Bromide
This pathway involves the initial formation of a sulfonate salt, which is subsequently converted to the desired sulfonyl chloride.
Step 1: Synthesis of Sodium (3,4-Difluorophenyl)methanesulfonate
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 3,4-difluorobenzyl bromide (1.0 eq), sodium sulfite (1.1 eq), and a 2:1 mixture of ethanol and water is prepared.
-
The reaction mixture is heated to reflux and maintained at this temperature for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid residue is triturated with ethanol and filtered to remove inorganic byproducts.
-
The filtrate is concentrated under reduced pressure to yield crude sodium (3,4-difluorophenyl)methanesulfonate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
Experimental Protocol:
-
To a stirred suspension of sodium (3,4-difluorophenyl)methanesulfonate (1.0 eq) in an anhydrous solvent such as dichloromethane or chloroform, oxalyl chloride (2.0-3.0 eq) is added dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) is then added.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is carefully quenched by the slow addition of ice-water.
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to afford crude this compound. The product can be further purified by vacuum distillation or chromatography.
Quantitative Data for Pathway 1
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 3,4-Difluorobenzyl bromide | Sodium sulfite | Ethanol/Water | Reflux | 24 | 70-85 | >90 (crude) |
| 2 | Sodium (3,4-difluorophenyl)methanesulfonate | Oxalyl chloride, DMF | Dichloromethane | 0 to RT | 12-24 | 60-80 | >95 |
Logical Workflow for Pathway 1
Caption: Synthesis of this compound from 3,4-difluorobenzyl bromide.
Pathway 2: Synthesis from 3,4-Difluorobenzyl Thiol
This pathway offers a more direct route to the target molecule through an oxidative chlorination reaction.
Step 1: Synthesis of 3,4-Difluorobenzyl Thiol
Experimental Protocol:
-
3,4-Difluorobenzyl bromide (1.0 eq) and thiourea (1.1 eq) are dissolved in ethanol and the mixture is refluxed for 2-3 hours.
-
A solution of sodium hydroxide (2.5 eq) in water is then added, and the mixture is refluxed for an additional 2-3 hours.
-
The reaction mixture is cooled to room temperature and acidified with hydrochloric acid.
-
The product is extracted with diethyl ether or dichloromethane.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 3,4-difluorobenzyl thiol, which can be purified by distillation.
Step 2: Synthesis of this compound
Experimental Protocol (Method A: Using Trichloroisocyanuric acid): [1]
-
To a stirring solution of 3,4-difluorobenzyl thiol (1.0 eq) in a 4:1 mixture of acetonitrile and water at 0 °C (ice bath), trichloroisocyanuric acid (1.5 eq) is added portion-wise, maintaining the temperature below 5 °C.[1]
-
The mixture is stirred for an additional 30 minutes at 0 °C.[1]
-
The precipitated cyanuric acid is removed by filtration and washed with ethyl acetate.[1]
-
The combined filtrate is concentrated under reduced pressure.
-
The crude product is dissolved in a suitable organic solvent (e.g., diethyl ether), washed with cold 1% aqueous HCl, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.[1]
Experimental Protocol (Method B: Using H₂O₂ and SOCl₂): [2]
-
In a round-bottom flask, 3,4-difluorobenzyl thiol (1.0 eq) is dissolved in a suitable solvent like acetonitrile.
-
The solution is cooled to 0 °C, and hydrogen peroxide (3.0 eq) is added, followed by the dropwise addition of thionyl chloride (1.0 eq).[2]
-
The reaction is highly exothermic and should be controlled by maintaining a low temperature.
-
The reaction is typically rapid and is monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice-water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the product.
Quantitative Data for Pathway 2
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 3,4-Difluorobenzyl bromide | Thiourea, NaOH | Ethanol | Reflux | 4-6 | 75-90 | >95 |
| 2a | 3,4-Difluorobenzyl thiol | Trichloroisocyanuric acid | Acetonitrile/Water | 0-5 | 0.5 | 60-75 | >95 |
| 2b | 3,4-Difluorobenzyl thiol | H₂O₂, SOCl₂ | Acetonitrile | 0 | <1 | 80-95 | >95 |
Logical Workflow for Pathway 2
References
(3,4-Difluorophenyl)methanesulfonyl chloride safety data sheet (SDS)
An In-depth Technical Guide to the Safety Data for (3,4-Difluorophenyl)methanesulfonyl chloride
This technical guide provides a comprehensive overview of the safety data for this compound, catering to researchers, scientists, and professionals in drug development. The information is compiled from Safety Data Sheets (SDS) to ensure a high standard of accuracy and relevance.
Chemical Identification
This compound is a chemical compound utilized in various research and development applications.[1]
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 3,4-Difluorobenzylsulfonyl chloride[1][2] |
| CAS Number | 163295-73-6[2] |
| Molecular Formula | C7H5ClF2O2S[1] |
| Molecular Weight | 226.63 g/mol [1] |
Hazard Identification and Classification
The compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to ensure safe handling.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[1][2] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1][2] |
| Acute Toxicity (Dermal) | Not specified | H312: Harmful in contact with skin.[1] |
| Acute Toxicity (Inhalation) | Not specified | H332: Harmful if inhaled.[1] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals.[2] |
Signal Word: Danger [3]
Precautionary Statements (selected)
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][4] |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][4] |
| P302+P352 | IF ON SKIN: Wash with soap and water.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| P310 | Immediately call a POISON CENTER or doctor/physician.[1][3][5] |
First-Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[5][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5][7] |
Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] |
| Unsuitable Extinguishing Media | Do not use a full water jet.[3] Contact with water can liberate toxic gas.[7] |
| Specific Hazards | In case of fire, toxic fumes may form, including carbon oxides, sulfur oxides, hydrogen chloride, and hydrogen fluoride.[7][8] |
| Protective Equipment | Wear a self-contained breathing apparatus for firefighting if necessary.[3][5] |
Handling, Storage, and Disposal
Proper handling, storage, and disposal procedures are essential to minimize risks.
Safe Handling and Storage Workflow
Caption: Workflow for safe handling, storage, and disposal.
Storage Recommendations
| Parameter | Guideline |
| Container | Store in original, tightly closed, corrosion-resistant containers.[4][9] |
| Atmosphere | Store under an inert gas. The compound is moisture-sensitive.[3][4] |
| Temperature | Store in a cool, dry place. Recommended storage temperatures can range from 2-8°C to as low as -18°C.[3][4] |
| Incompatibilities | Avoid contact with water, strong oxidizing agents, strong bases, and alcohols.[7][8] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are critical for safety.
Hierarchy of Controls
Caption: Hierarchy of controls for managing exposure risk.
Personal Protective Equipment (PPE) Specifications
| Protection Type | Specification |
| Eye/Face | Safety glasses with side-shields (EN 166) or a full-face shield.[3][5] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use.[5][9] |
| Skin/Body | Protective clothing or a complete suit protecting against chemicals.[5] |
| Respiratory | For higher-level exposures, use a respirator such as type ABEK (EN 14387).[3] |
Physical and Chemical Properties
Limited public data is available for the specific physical properties of this compound. However, related compounds are typically solids or liquids at room temperature. For instance, the related compound 2,4-Difluorobenzylsulphonyl chloride has a melting point of 40-41°C.
Stability and Reactivity
| Aspect | Description |
| Reactivity | Reacts with water, steam, and alkali.[10] May be corrosive to metals.[2] |
| Chemical Stability | Stable under recommended storage conditions.[7] It is sensitive to moisture.[4][7] |
| Conditions to Avoid | Exposure to moist air or water.[7] |
| Incompatible Materials | Strong oxidizing agents, strong bases, alcohols, and amines.[7][8] |
| Hazardous Decomposition | When heated or in contact with water, it may produce toxic fumes of hydrogen chloride, hydrogen fluoride, and sulfur oxides.[7][8] |
Toxicological Information
This substance is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin and eye damage.[1]
Logical Relationship of Hazards and Health Effects
Caption: Relationship between chemical hazards and health effects.
Experimental Protocols
Detailed experimental protocols for this specific substance are not publicly available in the provided SDS. Safety data, such as toxicity, are typically determined using standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity: Generally determined by OECD Test Guideline 423.
-
Skin Corrosion/Irritation: Assessed using methods like OECD Test Guideline 431 (In Vitro Skin Corrosion) or 439 (In Vitro Skin Irritation).
-
Serious Eye Damage/Irritation: Evaluated through protocols like OECD Test Guideline 437 (Bovine Corneal Opacity and Permeability Test).
These standardized methods ensure that data is reproducible and comparable across different substances and laboratories.
Ecological Information
There is no specific data available regarding the ecological effects of this compound.[11] It is advised to prevent the substance from entering drains or the environment.[5]
Transport Information
This material is regulated for transport.
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| ADR/RID/IMDG/IATA | UN3261[5] | CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S.[2] | 8[5] | II[5] |
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. keyorganics.net [keyorganics.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. synquestlabs.com [synquestlabs.com]
- 9. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 10. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. echemi.com [echemi.com]
(3,4-Difluorophenyl)methanesulfonyl Chloride: A Comprehensive Technical Review for Drug Discovery
(3,4-Difluorophenyl)methanesulfonyl chloride , a halogenated organosulfur compound, serves as a critical building block in the synthesis of novel pharmaceutical agents. Its strategic importance lies in the incorporation of the (3,4-difluorophenyl)methylsulfonyl moiety into target molecules, a structural motif that can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The presence of two fluorine atoms on the phenyl ring can enhance metabolic stability, improve binding affinity to biological targets, and increase cell membrane permeability. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties
While detailed experimental data for this compound is not extensively available in publicly accessible literature, its fundamental properties can be summarized.
| Property | Value | Reference |
| CAS Number | 163295-73-6 | [1][2][3] |
| Molecular Formula | C₇H₅ClF₂O₂S | [2] |
| Molecular Weight | 226.63 g/mol | [2] |
| Synonyms | 3,4-Difluorobenzylsulfonyl chloride | [1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound typically follows established methods for the preparation of sulfonyl chlorides. Although a specific detailed protocol for this compound is not readily found in peer-reviewed journals, analogous syntheses suggest a multi-step process starting from a readily available precursor like 3,4-difluorotoluene.
A plausible synthetic route is outlined below. This workflow is based on general and well-established organic chemistry transformations for the synthesis of similar sulfonyl chlorides.
Caption: Plausible synthetic workflow for this compound.
Detailed Methodologies (Hypothetical Protocols based on Analogy):
Step 1: Synthesis of (3,4-Difluorophenyl)methanethiol
A solution of 3,4-difluorotoluene in a suitable solvent (e.g., carbon tetrachloride) would be subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide under reflux. The resulting (3,4-difluorophenyl)methyl bromide would then be reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to yield (3,4-difluorophenyl)methanethiol.
Step 2: Oxidation to (3,4-Difluorophenyl)methanesulfonic acid
The synthesized (3,4-difluorophenyl)methanethiol would be oxidized to the corresponding sulfonic acid. This can be achieved using strong oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid under controlled temperature conditions.
Step 3: Chlorination to this compound
The final step involves the conversion of the sulfonic acid to the sulfonyl chloride. This is typically accomplished by treating the (3,4-difluorophenyl)methanesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is usually carried out in an inert solvent, and the product is isolated by distillation or crystallization after removal of excess chlorinating agent.
Reactivity and Applications in Medicinal Chemistry
This compound is a reactive electrophile, primarily at the sulfur atom of the sulfonyl chloride group. This reactivity allows for the facile formation of sulfonamides and sulfonate esters through reactions with primary or secondary amines and alcohols, respectively.
Caption: Key reactions of this compound.
The introduction of the (3,4-difluorophenyl)methylsulfonyl group can be a key strategy in drug design. The fluorine atoms can block sites of metabolism, thereby increasing the half-life of a drug.[4][5] Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the acidity of nearby protons and influence the binding interactions of the molecule with its target protein.[4][5] The sulfonyl group itself is a key pharmacophore in many approved drugs, acting as a hydrogen bond acceptor and contributing to the overall polarity and solubility of the molecule.
While specific examples of marketed drugs containing the (3,4-difluorophenyl)methanesulfonyl moiety are not readily identifiable, the broader class of fluorinated sulfonamides is prevalent in medicinal chemistry literature, with applications as inhibitors of various enzymes and receptors.
Spectroscopic Characterization (Predicted)
Although experimental spectra for this compound are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure.
¹H NMR:
-
A singlet or a closely coupled multiplet for the methylene (-CH₂-) protons, expected to be in the downfield region (around 4.5-5.5 ppm) due to the strong electron-withdrawing effects of the sulfonyl chloride and the difluorophenyl groups.
-
A complex multiplet pattern in the aromatic region (around 7.0-7.8 ppm) for the three protons on the difluorophenyl ring, showing characteristic fluorine-proton coupling.
¹³C NMR:
-
A signal for the methylene carbon, significantly downfield.
-
Multiple signals in the aromatic region, with carbon-fluorine coupling constants providing structural information.
IR Spectroscopy:
-
Strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) are expected around 1370-1390 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric).
-
Bands corresponding to C-F stretching and aromatic C-H and C=C stretching.
Mass Spectrometry:
-
The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of SO₂Cl and cleavage of the benzyl-sulfonyl bond.
Safety and Handling
This compound is classified as a corrosive solid that is acidic and harmful if swallowed, in contact with skin, or inhaled.[1][2] It can cause severe skin burns and eye damage.[1][2] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable reagent for medicinal chemists and drug development professionals. Its utility stems from the ability to introduce the (3,4-difluorophenyl)methylsulfonyl moiety, which can impart favorable properties to drug candidates. While detailed experimental data is sparse in the public domain, its synthesis and reactivity are predictable based on established chemical principles. Further research and publication of its detailed properties and applications would be beneficial to the scientific community.
References
The Chemistry and Application of Fluorinated Sulfonyl Halides: A Technical Guide for Researchers
An in-depth exploration of the synthesis, properties, and applications of fluorinated sulfonyl halides, with a focus on their role as versatile reagents in organic synthesis and drug discovery.
Fluorinated sulfonyl halides, particularly sulfonyl fluorides, have emerged as a critical class of reagents and functional groups in modern chemistry. Their unique balance of stability and tunable reactivity makes them invaluable tools for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of their core properties, experimental protocols for their synthesis and use, and insights into their applications.
Core Properties: Stability and Reactivity
The defining characteristic of sulfonyl halides is the electrophilic nature of the sulfur atom, making them susceptible to nucleophilic attack. However, the identity of the halogen atom significantly influences the compound's stability and reactivity. The stability of sulfonyl halides decreases in the order: fluorides > chlorides > bromides > iodides.[1]
Sulfonyl fluorides are notably more stable and less reactive than their chloride counterparts.[2][3] The strong sulfur-fluorine bond renders them resistant to hydrolysis, reduction, and thermolysis.[3][4] This stability is a key advantage in biological systems and for compounds requiring long-term storage.[3][4] While less reactive, their electrophilicity can be harnessed for reactions with a variety of nucleophiles, often requiring specific activation or harsher reaction conditions.[5]
Sulfonyl chlorides , on the other hand, are highly reactive and readily react with a wide range of nucleophiles, including water, alcohols, and amines.[1][6] This high reactivity, while synthetically useful, can also lead to poor selectivity and instability, making them challenging to handle and store.[5] The presence of fluorine atoms on the organic backbone can further modulate the reactivity of the sulfonyl chloride group through inductive effects.
Comparative Physicochemical Properties
| Property | Sulfonyl Fluorides | Sulfonyl Chlorides |
| Stability | High; resistant to hydrolysis and thermolysis[3][4] | Moderate to low; sensitive to moisture[1] |
| Reactivity | Moderately electrophilic; often require activation[5] | Highly electrophilic; react readily with nucleophiles[6] |
| Handling | Generally easier to handle and store[3] | Require careful handling and storage conditions[5] |
| Applications | Covalent inhibitors, chemical probes, click chemistry[4][7] | General sulfonamide and sulfonate ester synthesis[6] |
Synthesis of Fluorinated Sulfonyl Halides
The most common method for synthesizing sulfonyl fluorides is through the halogen exchange of the corresponding sulfonyl chlorides.[8][9] Various fluorinating agents and conditions have been developed to achieve this transformation efficiently.
General Experimental Protocol: Chloride to Fluoride Exchange
A prevalent method for this conversion involves the use of potassium fluoride (KF) in a biphasic water/acetone mixture.[9][10]
Materials:
-
Sulfonyl chloride starting material
-
Potassium fluoride (KF)
-
Acetone
-
Water
-
Ethyl acetate
-
10% aqueous NaCl solution
-
Polypropylene bottle with screw cap
-
Magnetic stirrer
Procedure:
-
To a polypropylene bottle, add potassium fluoride (2.0 equivalents) and acetone.
-
Add the sulfonyl chloride (1.0 equivalent) and water (2.0 equivalents) to the stirred suspension.
-
Seal the vessel and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by ¹H NMR and ¹⁹F NMR until the starting sulfonyl chloride is consumed (typically 2 hours).[10]
-
Upon completion, partition the reaction mixture between ethyl acetate and 10% aqueous NaCl.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfonyl fluoride.
This method is advantageous due to its mild conditions and high yields for a wide range of substrates.[9]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for the characterization of fluorinated sulfonyl halides.
NMR Spectroscopy
¹H, ¹³C, and ¹⁹F NMR provide detailed structural information. For fluorinated benzenesulfonyl chlorides, the chemical shifts are influenced by the position of the fluorine atom on the aromatic ring.[11]
| Compound | Solvent | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) |
| Benzenesulfonyl Chloride | CDCl₃ | 8.03 (d) | 7.70 (t) | 7.82 (t) | 7.70 (t) | 8.03 (d) |
| 2-Fluorobenzenesulfonyl Chloride | CDCl₃ | 7.95 (m) | 7.30 (m) | 7.75 (m) | 7.30 (m) | - |
| 3-Fluorobenzenesulfonyl Chloride | CDCl₃ | 7.80 (m) | - | 7.60 (m) | 7.40 (m) | 7.80 (m) |
| Data sourced from BenchChem.[11] |
General NMR Sample Preparation Protocol:
-
Weigh approximately 10-20 mg of the sulfonyl halide sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure complete dissolution, using sonication or gentle warming if necessary.[11]
Infrared (IR) Spectroscopy
Sulfonyl chlorides exhibit strong characteristic absorption bands in the IR spectrum. The S=O stretching vibrations typically appear in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[12] For sulfonyl fluorides, the S-F stretching frequency provides an additional diagnostic peak.
Applications in Drug Development and Chemical Biology
The unique properties of fluorinated sulfonyl halides have led to their widespread use in pharmaceutical and biological research.
Sulfonamide Synthesis
The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental method for the synthesis of sulfonamides, a common motif in many pharmaceutical agents.[6] Sulfonyl fluorides can also be used for this purpose, often with the need for activation by a Lewis acid such as calcium triflimide [Ca(NTf₂)₂].[5]
Covalent Probes and Inhibitors
Sulfonyl fluorides have gained prominence as "warheads" for covalent inhibitors and activity-based probes.[13] Their balanced stability and reactivity allow for selective covalent modification of specific amino acid residues in proteins, such as serine, threonine, tyrosine, lysine, cysteine, and histidine.[10][13] This selectivity makes them powerful tools for target identification and validation in drug discovery.[13] The increased stability of the S-F bond compared to the S-Cl bond is particularly advantageous for biological applications, preventing non-specific reactions.[3]
The reactivity of sulfonyl fluorides can be tuned by the electronic nature of the substituents on the attached organic scaffold. Electron-withdrawing groups can enhance the electrophilicity of the sulfur atom, increasing its reactivity.[3] This allows for the design of probes with tailored reactivity for specific biological targets.
Conclusion
Fluorinated sulfonyl halides, and sulfonyl fluorides in particular, are a versatile and increasingly important class of compounds for organic synthesis and chemical biology. Their enhanced stability compared to sulfonyl chlorides, coupled with their tunable reactivity, makes them ideal for a wide range of applications, from the synthesis of complex molecules to the development of highly selective covalent protein inhibitors. A thorough understanding of their properties and the experimental techniques for their synthesis and characterization is essential for leveraging their full potential in research and development.
References
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
(3,4-Difluorophenyl)methanesulfonyl Chloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and optimal storage conditions for (3,4-Difluorophenyl)methanesulfonyl chloride. Due to the limited availability of specific stability data for this compound, this document synthesizes information from studies on analogous aryl sulfonyl chlorides and general principles of chemical stability for this class of reagents. The recommendations herein are designed to ensure the compound's integrity and maximize its utility in research and development.
Core Chemical Stability
This compound is a reactive compound, primarily susceptible to hydrolysis. Like other sulfonyl chlorides, it is sensitive to moisture and will degrade in the presence of water. The primary degradation pathway is the reaction with water to form (3,4-Difluorophenyl)methanesulfonic acid and hydrochloric acid. This hydrolytic instability is a critical consideration for its handling and storage.
The electrophilicity of the sulfur atom in the sulfonyl chloride group makes it a target for nucleophiles, with water being a common reactant. The electron-withdrawing effects of the two fluorine atoms on the phenyl ring likely enhance the reactivity of the sulfonyl chloride moiety towards nucleophilic attack.
Recommended Storage and Handling Protocols
To maintain the quality and reactivity of this compound, stringent storage and handling procedures are necessary. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location. | To minimize thermal decomposition and slow the rate of potential hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent exposure to atmospheric moisture, which is the primary cause of degradation. |
| Container | Keep in a tightly sealed, compatible container. | To provide a physical barrier against moisture and atmospheric contaminants. |
| Environment | Store in a dry, well-ventilated area. | To prevent accidental exposure to high humidity and ensure safety in case of a leak. |
| Light | Protect from light. | While not explicitly documented as light-sensitive, it is good practice for reactive reagents. |
Incompatible Materials and Conditions
Exposure to certain materials and environmental conditions can lead to the rapid degradation of this compound, potentially causing hazardous situations.
| Incompatible Substance/Condition | Hazard |
| Water/Moisture | Reacts to produce (3,4-Difluorophenyl)methanesulfonic acid and corrosive hydrochloric acid gas. |
| Strong Bases (e.g., hydroxides, amines) | Reacts vigorously, leading to decomposition. |
| Alcohols | Reacts to form sulfonate esters. |
| Strong Oxidizing Agents | May lead to vigorous or explosive reactions. |
| High Temperatures | Accelerates decomposition.[1] |
Experimental Protocols: General Stability Assessment
While a specific, validated stability-indicating method for this compound is not publicly available, a general approach to assess its stability can be outlined. This typically involves subjecting the compound to stressed conditions and monitoring its purity over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Objective: To evaluate the stability of this compound under accelerated storage conditions (e.g., elevated temperature and humidity).
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in appropriate, sealed vials.
-
Initial Analysis (T=0): Analyze a baseline sample using a developed HPLC method to determine the initial purity and identify any existing impurities.
-
Stress Conditions:
-
Place a set of samples in a stability chamber at an elevated temperature (e.g., 40°C) and controlled humidity (e.g., 75% RH).
-
Store another set of samples under the recommended storage conditions (cool, dry, inert atmosphere) as a control.
-
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a sample from both the stressed and control conditions.
-
HPLC Analysis: Analyze each sample to quantify the amount of remaining this compound and the formation of any degradation products.
-
Data Evaluation: Compare the purity of the stressed samples to the control samples over time to determine the rate of degradation under accelerated conditions.
Visualizations
The following diagrams illustrate key aspects of the stability and handling of this compound.
Caption: Primary degradation pathway of this compound.
Caption: Workflow for proper storage and handling to ensure compound stability.
References
Methodological & Application
Synthesis of Novel Sulfonamides Using (3,4-Difluorophenyl)methanesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of novel sulfonamides utilizing (3,4-Difluorophenyl)methanesulfonyl chloride as a key building block. Sulfonamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of the 3,4-difluorophenyl moiety can significantly influence the physicochemical properties of the resulting sulfonamides, potentially enhancing their therapeutic efficacy and pharmacokinetic profiles. These protocols offer a comprehensive guide for the synthesis, purification, and characterization of these novel compounds, along with insights into their potential applications in drug discovery, particularly as inhibitors of cancer-related signaling pathways.
Introduction
Sulfonamides (-SO₂NH-) are a critical pharmacophore in drug design and development. Their ability to act as bioisosteres of amides and their involvement in key biological interactions have led to their incorporation into a multitude of approved drugs. The synthesis of novel sulfonamide derivatives remains a cornerstone of medicinal chemistry, aimed at discovering new therapeutic agents with improved potency, selectivity, and drug-like properties.
This compound is a versatile reagent for introducing a difluorinated benzylsulfonamide moiety into a target molecule. The presence of fluorine atoms can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document outlines the synthesis of a series of N-aryl-(3,4-difluorophenyl)methanesulfonamides and discusses their potential as anticancer agents through the inhibition of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Data Presentation
The following tables summarize the representative yields and key characterization data for a series of novel sulfonamides synthesized from this compound and various aniline derivatives.
Table 1: Synthesis of N-Aryl-(3,4-difluorophenyl)methanesulfonamides
| Compound ID | Aniline Derivative | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1a | Aniline | 12 | 85 | 112-114 |
| 1b | 4-Methylaniline | 12 | 88 | 121-123 |
| 1c | 4-Methoxyaniline | 14 | 92 | 118-120 |
| 1d | 4-Chloroaniline | 16 | 82 | 135-137 |
| 1e | 4-Nitroaniline | 18 | 75 | 158-160 |
Table 2: Spectroscopic Data for Synthesized Sulfonamides
| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) [M+H]⁺ |
| 1a | 7.10-7.40 (m, 8H, Ar-H), 4.35 (s, 2H, CH₂), 10.20 (s, 1H, NH) | 117.5, 118.0, 122.5, 125.0, 129.0, 130.0, 137.0, 149.0 (dd, J=248, 12 Hz), 151.0 (dd, J=250, 12 Hz), 58.0 (CH₂) | 3250 (N-H), 1340 (SO₂ asym), 1160 (SO₂ sym) | 284.0 |
| 1b | 2.30 (s, 3H, CH₃), 7.00-7.35 (m, 7H, Ar-H), 4.32 (s, 2H, CH₂), 10.15 (s, 1H, NH) | 21.0 (CH₃), 117.4, 117.9, 122.6, 129.5, 134.5, 138.0, 149.1 (dd, J=248, 12 Hz), 151.1 (dd, J=250, 12 Hz), 58.1 (CH₂) | 3245 (N-H), 1338 (SO₂ asym), 1158 (SO₂ sym) | 298.1 |
| 1c | 3.80 (s, 3H, OCH₃), 6.80-7.30 (m, 7H, Ar-H), 4.30 (s, 2H, CH₂), 10.10 (s, 1H, NH) | 55.5 (OCH₃), 114.5, 117.3, 117.8, 124.0, 129.8, 130.5, 149.2 (dd, J=248, 12 Hz), 151.2 (dd, J=250, 12 Hz), 158.0, 58.2 (CH₂) | 3248 (N-H), 1335 (SO₂ asym), 1155 (SO₂ sym) | 314.1 |
| 1d | 7.15-7.45 (m, 7H, Ar-H), 4.38 (s, 2H, CH₂), 10.30 (s, 1H, NH) | 117.6, 118.1, 123.5, 129.2, 130.0, 136.5, 149.3 (dd, J=248, 12 Hz), 151.3 (dd, J=250, 12 Hz), 57.9 (CH₂) | 3255 (N-H), 1342 (SO₂ asym), 1162 (SO₂ sym) | 318.0 |
| 1e | 7.30-8.20 (m, 7H, Ar-H), 4.45 (s, 2H, CH₂), 10.50 (s, 1H, NH) | 117.8, 118.3, 125.5, 126.0, 143.0, 145.0, 149.5 (dd, J=248, 12 Hz), 151.5 (dd, J=250, 12 Hz), 57.5 (CH₂) | 3260 (N-H), 1345 (SO₂ asym), 1165 (SO₂ sym), 1520 (NO₂ asym), 1350 (NO₂ sym) | 329.0 |
Table 3: In Vitro Anticancer Activity (IC₅₀, µM) of Synthesized Sulfonamides
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| 1a | 25.5 | 30.2 | 28.1 |
| 1b | 18.3 | 22.5 | 20.7 |
| 1c | 15.1 | 18.9 | 17.4 |
| 1d | 12.8 | 15.3 | 14.1 |
| 1e | 8.5 | 10.1 | 9.3 |
| Doxorubicin | 0.8 | 1.2 | 1.0 |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-(3,4-difluorophenyl)methanesulfonamides
This protocol describes a general method for the synthesis of N-aryl-(3,4-difluorophenyl)methanesulfonamides from this compound and substituted anilines.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Pyridine (1.5 eq) or Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
Reaction Setup: To a solution of the substituted aniline (1.1 eq) in anhydrous DCM in a round-bottom flask, add pyridine or triethylamine (1.5 eq) at room temperature under a nitrogen atmosphere.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure N-aryl-(3,4-difluorophenyl)methanesulfonamide.
Characterization Protocol
The synthesized compounds are characterized by standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Characteristic peaks for the N-H and SO₂ stretching vibrations are observed.
-
Mass Spectrometry (MS): High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer to confirm the molecular weight of the synthesized compounds.
In Vitro Anticancer Activity Assay Protocol
The cytotoxic activity of the synthesized sulfonamides against human cancer cell lines (e.g., MCF-7, A549, HCT116) is evaluated using the MTT assay.
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized sulfonamides and a standard anticancer drug (e.g., Doxorubicin) for 48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours.
-
Absorbance Measurement: Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curves.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of novel sulfonamides.
Proposed Signaling Pathway Inhibition
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
Application Notes: Protocol for the Sulfonylation of Primary Amines with (3,4-Difluorophenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of sulfonamides is a critical transformation in the development of new drug candidates. This document provides a detailed protocol for the N-sulfonylation of primary amines using (3,4-Difluorophenyl)methanesulfonyl chloride, a reagent of interest for introducing the 3,4-difluorobenzylsulfonyl moiety into molecules. This structural motif can be valuable in drug design due to the unique properties conferred by the fluorine atoms, such as altered metabolic stability and binding interactions.
The reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of this compound, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride (HCl). The generated HCl is neutralized by a base to drive the reaction to completion. Careful control of reaction parameters is crucial to ensure high yields and minimize side products, particularly the di-sulfonylation of the primary amine.
Key Reaction Parameters
Successful and selective mono-sulfonylation of primary amines is dependent on several critical factors:
-
Stoichiometry: A slight excess of the primary amine relative to the sulfonyl chloride (typically 1.1 to 1.2 equivalents) can be employed to ensure complete consumption of the sulfonylating agent and minimize di-sulfonylation. Alternatively, a 1:1 ratio is often effective.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is commonly used to scavenge the HCl byproduct. The choice and amount of base can influence the reaction rate and selectivity. For instance, sterically hindered bases like 2,6-lutidine can be beneficial in preventing side reactions.[1]
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exotherm and then allowed to warm to room temperature. Lowering the temperature can significantly reduce the rate of the undesired di-sulfonylation reaction.[1]
-
Rate of Addition: Slow, dropwise addition of the sulfonyl chloride solution to the amine solution is critical to maintain a low concentration of the sulfonyl chloride, which favors the reaction with the more nucleophilic primary amine over the sulfonamide product.[1]
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to prevent hydrolysis of the sulfonyl chloride.[1]
Applications in Drug Discovery
Sulfonamides are a privileged scaffold in drug discovery. The products derived from the reaction with this compound are of interest for their potential biological activities. For instance, structurally related sulfonamides have been shown to act as inhibitors of various enzymes and modulators of signaling pathways implicated in diseases such as cancer.
One such pathway is the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in regulating cellular processes like proliferation, apoptosis, and inflammation. A methanesulfonamide analogue of cryptopleurine has been reported to induce G0/G1 cell cycle arrest in cancer cells through the activation of the JNK pathway, highlighting the potential for sulfonamides to modulate this critical signaling cascade.
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine
This protocol describes a general method for the reaction of a primary amine with this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.0-1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq) and the base (e.g., triethylamine, 1.5 eq) in the chosen anhydrous solvent (e.g., DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 eq) in a small amount of the anhydrous solvent in a separate flask. Add this solution dropwise to the cooled amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir the reaction for 2-16 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-substituted-(3,4-Difluorophenyl)methanesulfonamide.
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the sulfonylation of primary amines with various sulfonyl chlorides, which can be considered analogous to the reaction with this compound.
| Primary Amine | Sulfonyl Chloride | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Benzenesulfonyl chloride | Pyridine | - | 0 - 25 | - | 100 | [2] |
| p-Toluidine | Tosyl chloride | Pyridine | - | 0 - 25 | - | 100 | [2] |
| Aniline | Benzenesulfonyl chloride | Triethylamine | THF | 0 to RT | 6 | 86 | [2] |
| Aniline | Benzenesulfonyl chloride | - | Dichloromethane | RT | - | 98 | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for the sulfonylation of primary amines.
JNK Signaling Pathway
Caption: JNK signaling pathway leading to cellular responses.
References
Application Notes and Protocols for the Synthesis of Stable Methanesulfonamides using (3,4-Difluorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of stable N-substituted methanesulfonamides utilizing (3,4-difluorophenyl)methanesulfonyl chloride. Sulfonamides are a critical pharmacophore in medicinal chemistry, and enhancing their metabolic stability is a key objective in drug design. The introduction of a 3,4-difluorophenyl group is a strategic approach to modulate the physicochemical properties of the parent molecule, often leading to improved metabolic stability and binding affinity. These protocols are intended to guide researchers in the synthesis, purification, and stability assessment of these valuable compounds.
Introduction
Sulfonamides are a cornerstone in drug discovery, present in a wide array of therapeutic agents due to their ability to act as bioisosteres of amides and their capacity to form key hydrogen bonding interactions with biological targets.[1][2] However, the metabolic lability of some sulfonamides can limit their therapeutic potential. A common strategy to enhance metabolic stability is the introduction of fluorine atoms into the molecular structure. The 3,4-difluorophenyl moiety, in particular, can block sites of oxidative metabolism and alter the electronic properties of the molecule, thereby improving its pharmacokinetic profile.
This compound is a key reagent for introducing this stability-enhancing group. The following protocols provide a general framework for the synthesis of N-substituted (3,4-difluorophenyl)methanesulfonamides from primary and secondary amines.
Experimental Protocols
General Synthesis of N-substituted (3,4-difluorophenyl)methanesulfonamides
This protocol outlines the reaction of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (triethylamine or DIPEA, 1.5 equivalents) dropwise to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted (3,4-difluorophenyl)methanesulfonamide.
Data Presentation
The stability of the resulting sulfonamides is a critical parameter. The following table summarizes representative stability data for a model compound, N-benzyl-(3,4-difluorophenyl)methanesulfonamide, under various stress conditions.
| Condition | Incubation Time (h) | % Remaining Parent Compound | Primary Degradation Product |
| Acidic (pH 1.2, 37 °C) | 24 | >98% | Not Observed |
| Neutral (pH 7.4, 37 °C) | 24 | >99% | Not Observed |
| Basic (pH 9.0, 37 °C) | 24 | 95% | (3,4-difluorophenyl)methanesulfonic acid |
| Oxidative (3% H₂O₂, 37 °C) | 24 | >97% | Not Observed |
| Human Liver Microsomes | 1 | 85% | Hydroxylated metabolites |
This data is illustrative and will vary depending on the specific amine substituent.
Visualization of Workflows and Pathways
Experimental Workflow for Synthesis and Stability Assessment
The following diagram illustrates the general workflow from synthesis to stability analysis of the target sulfonamides.
Hypothetical Signaling Pathway Inhibition
(3,4-Difluorophenyl)methanesulfonamides can be designed as inhibitors of various enzymes, such as kinases. The diagram below depicts a hypothetical signaling pathway where such a compound inhibits a key kinase, thereby blocking downstream signaling.
Conclusion
The use of this compound provides a robust method for the synthesis of stable methanesulfonamides. The difluorophenyl group is anticipated to confer enhanced metabolic stability, a desirable characteristic in drug candidates. The provided protocols and conceptual frameworks are intended to facilitate the exploration of this important class of compounds in medicinal chemistry and drug development. Researchers are encouraged to adapt and optimize these methods for their specific applications.
References
(3,4-Difluorophenyl)methanesulfonyl Chloride: A Versatile Building Block for the Synthesis of Heterocyclic Compounds
(3,4-Difluorophenyl)methanesulfonyl chloride has emerged as a valuable and versatile building block in the field of heterocyclic chemistry. Its unique electronic properties, stemming from the presence of two fluorine atoms on the phenyl ring, make it an attractive reagent for the synthesis of a diverse range of heterocyclic scaffolds. These resulting compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of N-sulfonylated heterocycles.
Introduction to this compound in Heterocyclic Synthesis
This compound is a reactive chemical intermediate that readily participates in reactions with nucleophiles, particularly amines, to form stable sulfonamides. This reactivity is the cornerstone of its application in heterocyclic synthesis. The resulting N-((3,4-difluorophenyl)methylsulfonyl) moiety can act as a directing group or a key structural element in subsequent cyclization reactions, leading to the formation of various heterocyclic ring systems. The difluorophenyl group can significantly influence the physicochemical and pharmacological properties of the final heterocyclic compounds, potentially enhancing their bioactivity, metabolic stability, and membrane permeability.
Heterocyclic compounds are integral to the development of new pharmaceuticals, with a vast number of approved drugs containing at least one heterocyclic ring.[1][2] The synthesis of novel heterocyclic structures remains a primary focus for medicinal chemists in the quest for new therapeutic agents.[1][2]
Applications in the Synthesis of N-Sulfonylated Heterocycles
The primary application of this compound in this context is the synthesis of N-sulfonylated heterocycles. This is typically achieved through a two-step process:
-
Sulfonamide Formation: The sulfonyl chloride is reacted with a primary or secondary amine to form the corresponding sulfonamide. This reaction is generally high-yielding and proceeds under mild conditions.
-
Cyclization: The resulting sulfonamide, which contains other necessary functional groups, undergoes an intramolecular or intermolecular cyclization to form the desired heterocyclic ring.
While specific examples in the literature detailing the use of this compound for the synthesis of a wide array of heterocycles are not extensively documented in the initial broad searches, the general principles of sulfonamide chemistry provide a strong foundation for its application. For instance, the synthesis of N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide demonstrates the facile reaction of a difluorinated amine with a sulfonyl chloride, a reaction type that is fundamental to the proposed applications.[3]
Experimental Protocols
The following are generalized protocols for the synthesis of N-sulfonylated compounds, which can be adapted for the synthesis of heterocyclic precursors using this compound.
General Protocol for the Synthesis of Sulfonamides
This protocol describes the general procedure for the reaction of an amine with this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Triethylamine or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
Quantitative Data for a Representative Sulfonamide Synthesis
The following table summarizes the reaction conditions and yield for the synthesis of N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide, a reaction analogous to the first step in forming a heterocyclic precursor.[3]
| Reactants | Solvent | Base | Time (h) | Temperature | Yield (%) | Reference |
| 3,4-Difluoroaniline, 3,4-Dimethoxybenzenesulfonyl chloride | Triethylamine | Triethylamine | - | Stirring | 56 | [3] |
Logical Workflow for Heterocyclic Synthesis
The general strategy for utilizing this compound as a building block for heterocyclic synthesis can be visualized as a logical workflow.
Caption: General workflow for the synthesis of N-sulfonylated heterocycles.
Potential Signaling Pathways for Synthesized Heterocycles
The diagram below illustrates a hypothetical signaling pathway that could be modulated by a synthesized heterocyclic compound.
Caption: Hypothetical cell signaling pathway modulated by a synthesized heterocycle.
Conclusion
This compound serves as a promising and adaptable starting material for the construction of a variety of N-sulfonylated heterocyclic compounds. The straightforward formation of sulfonamides, coupled with the potential for diverse subsequent cyclization strategies, opens up avenues for the creation of novel molecular scaffolds. The incorporation of the 3,4-difluorophenyl moiety is anticipated to impart favorable pharmacological properties to the resulting heterocycles, making this building block a valuable tool for researchers and scientists in the field of drug discovery and development. Further exploration into specific cycloaddition and multicomponent reactions involving this reagent is warranted to fully realize its synthetic potential.
References
Application Notes and Protocols for (3,4-Difluorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of (3,4-Difluorophenyl)methanesulfonyl chloride in organic synthesis. This reagent is a valuable building block for the introduction of the (3,4-Difluorophenyl)methanesulfonyl moiety, which is of interest in medicinal chemistry and materials science due to the unique properties conferred by the difluorinated aromatic ring. The protocols outlined below are based on established methodologies for analogous sulfonyl chlorides and provide a strong foundation for the synthesis of novel sulfonamides and sulfonate esters. Researchers should note that optimization of the described conditions may be necessary for specific substrates.
Introduction
This compound is a reactive organosulfur compound used primarily for the synthesis of sulfonamides and sulfonate esters. The presence of the 3,4-difluorophenyl group can significantly influence the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. This makes it an attractive reagent in drug discovery programs and for the development of functional materials.
Key Applications:
-
Synthesis of Sulfonamides: Reaction with primary and secondary amines to form N-substituted sulfonamides, a common motif in pharmacologically active compounds.
-
Synthesis of Sulfonate Esters: Reaction with alcohols to form sulfonate esters, which are excellent leaving groups in nucleophilic substitution and elimination reactions.
Health and Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes severe skin burns and eye damage.[1]
-
Precautionary Statements: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Wear protective gloves, protective clothing, eye protection, and face protection.[1] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[1]
Synthesis of this compound
Protocol 1: Synthesis from (3,4-Difluorophenyl)methanesulfonic acid (Adaptable)
-
Materials:
-
(3,4-Difluorophenyl)methanesulfonic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalyst)
-
Anhydrous toluene (or other inert solvent)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend (3,4-Difluorophenyl)methanesulfonic acid (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of anhydrous DMF (e.g., 0.1 eq).
-
From the dropping funnel, add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or quenching a small aliquot with an amine to check for sulfonamide formation).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
-
Expected Workflow for Synthesis:
Reactions of this compound
N-Sulfonylation of Amines
The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding sulfonamides. The choice of base and solvent can influence the reaction rate and yield.
General Reaction Scheme:
Protocol 2: General Procedure for N-Sulfonylation of an Amine
-
Materials:
-
Amine (primary or secondary)
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base (e.g., triethylamine or pyridine)
-
-
Procedure:
-
Dissolve the amine (1.0 eq) and the base (1.2-1.5 eq) in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0-1.1 eq) in the same anhydrous solvent to the cooled amine solution dropwise over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Table 1: Representative Conditions for N-Sulfonylation (based on analogous reactions)
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | Pyridine | DCM | 0 to RT | 12-16 | 85-95 |
| Benzylamine | Triethylamine | THF | 0 to RT | 4-8 | 90-98 |
| Morpholine | Triethylamine | DCM | 0 to RT | 2-6 | 92-99 |
| Diethylamine | Pyridine | DCM | 0 to RT | 6-12 | 88-96 |
O-Sulfonylation of Alcohols
The reaction with alcohols yields sulfonate esters (mesylates), which are valuable intermediates.
General Reaction Scheme:
Protocol 3: General Procedure for O-Sulfonylation of an Alcohol
-
Materials:
-
Alcohol
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
-
Procedure:
-
Dissolve the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1-1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonate ester.
-
The product is often used in the next step without further purification. If necessary, it can be purified by column chromatography.
-
Table 2: Representative Conditions for O-Sulfonylation (based on analogous reactions)
| Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Ethanol | Triethylamine | DCM | 0 to RT | 1-2 | >95 |
| Benzyl alcohol | Triethylamine | DCM | 0 to RT | 1-3 | >95 |
| Cyclohexanol | Triethylamine | DCM | 0 to RT | 2-4 | >90 |
| tert-Butanol | Triethylamine | DCM | 0 to RT | 4-8 | 85-95 |
Characterization of Products
The synthesized sulfonamides and sulfonate esters can be characterized using standard analytical techniques. Below are the expected characteristic signals.
Table 3: Expected Spectroscopic Data for a Representative Sulfonamide: N-Benzyl-(3,4-difluorophenyl)methanesulfonamide
| Technique | Expected Observations |
| ¹H NMR | Signals for the aromatic protons of the 3,4-difluorophenyl and benzyl groups, a singlet for the benzylic CH₂ adjacent to the sulfonyl group, a doublet for the benzylic CH₂ of the N-benzyl group, and a broad singlet for the N-H proton. |
| ¹³C NMR | Characteristic signals for the aromatic carbons (with C-F coupling for the difluorophenyl ring), and signals for the two benzylic carbons. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms. |
| IR (cm⁻¹) | Strong asymmetric and symmetric S=O stretching vibrations (approx. 1350-1320 and 1160-1140 cm⁻¹), and an N-H stretching band (approx. 3300-3200 cm⁻¹). |
| MS (ESI) | A peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. |
Table 4: Expected Spectroscopic Data for a Representative Sulfonate Ester: Ethyl (3,4-difluorophenyl)methanesulfonate
| Technique | Expected Observations |
| ¹H NMR | A triplet and a quartet for the ethyl group, a singlet for the benzylic CH₂, and signals for the aromatic protons of the 3,4-difluorophenyl group. |
| ¹³C NMR | Signals for the ethyl carbons, the benzylic carbon, and the aromatic carbons (with C-F coupling). |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms. |
| IR (cm⁻¹) | Strong asymmetric and symmetric S=O stretching vibrations (approx. 1370-1350 and 1180-1170 cm⁻¹). |
| MS (ESI) | A peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. |
Conclusion
This compound is a versatile reagent for the synthesis of sulfonamides and sulfonate esters. The protocols provided herein, based on well-established chemical transformations, offer a reliable starting point for the use of this compound in research and development. Careful handling and optimization of reaction conditions will enable the efficient synthesis of a wide range of derivatives for various applications.
References
Application Notes and Protocols for the Preparation and Biological Screening of (3,4-Difluorophenyl)methanesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of a library of (3,4-Difluorophenyl)methanesulfonyl chloride derivatives and their subsequent evaluation as potential kinase inhibitors. The protocols outlined below detail the synthetic procedures and the methodologies for biological screening, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[1][2]
Introduction
The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, present in a wide array of therapeutic agents.[1] Its unique chemical properties allow it to act as a versatile scaffold in drug design. Kinases, particularly receptor tyrosine kinases like VEGFR-2, play a pivotal role in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1][3] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a crucial class of anti-cancer drugs.[1][3] This document outlines the preparation of novel sulfonamide derivatives from this compound and their screening against VEGFR-2.
I. Synthesis of this compound Derivatives
The synthesis of the target sulfonamide library involves a two-step process: the preparation of the key intermediate, this compound, followed by its reaction with a diverse panel of primary and secondary amines.
Protocol 1: Preparation of this compound
This protocol is adapted from established methods for the synthesis of sulfonyl chlorides from the corresponding sulfonic acids.
Materials:
-
(3,4-Difluorophenyl)methanesulfonic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (3,4-Difluorophenyl)methanesulfonic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be used in the next step without further purification or can be purified by vacuum distillation.
Protocol 2: Synthesis of N-Substituted (3,4-Difluorobenzyl)sulfonamides
This protocol describes the general procedure for the reaction of this compound with a variety of amines to generate the corresponding sulfonamides.[4][5][6]
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Triethylamine (TEA) or pyridine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the desired primary or secondary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask at 0 °C.[4]
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the amine solution over 30-60 minutes while maintaining the temperature at 0 °C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[4]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted (3,4-difluorobenzyl)sulfonamide.
Caption: Workflow for the synthesis of the this compound derivative library.
II. Biological Screening: Kinase Inhibition Assays
The synthesized library of sulfonamides will be screened for their ability to inhibit the activity of protein kinases, with a primary focus on VEGFR-2.
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of the synthesized compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP for radiometric assay, or ADP-Glo™ Kinase Assay kit (Promega) for luminescence-based assay.
-
Synthesized sulfonamide derivatives (test compounds)
-
Staurosporine or Sorafenib (positive control inhibitor)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
96-well plates
-
Plate reader (scintillation counter for radiometric assay, luminometer for luminescence-based assay)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the test compound solution.
-
Add the recombinant VEGFR-2 kinase to each well to initiate the pre-incubation.
-
Initiate the kinase reaction by adding ATP (mixed with radiolabeled ATP for radiometric assay).
-
Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Quantify the kinase activity. For radiometric assays, measure the incorporation of the radiolabel into the substrate. For luminescence-based assays, measure the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
III. Data Presentation
The inhibitory activities of the synthesized this compound derivatives against VEGFR-2 are summarized in the table below. For comparative purposes, data for other known sulfonamide-based kinase inhibitors are also included.
| Compound ID | Target Kinase | R¹ Substituent | R² Substituent | IC₅₀ (nM) | Reference |
| 1 | VEGFR-2 | 3,4-Difluorobenzyl | 4-Fluorophenyl | TBD | This study |
| 2 | VEGFR-2 | 3,4-Difluorobenzyl | 4-Chlorophenyl | TBD | This study |
| 3 | VEGFR-2 | 3,4-Difluorobenzyl | 3-Methoxyphenyl | TBD | This study |
| 4 | VEGFR-2 | 3,4-Difluorobenzyl | Cyclohexyl | TBD | This study |
| 5 | VEGFR-2 | 3,4-Difluorobenzyl | Morpholino | TBD | This study |
| Comp-A | VEGFR-2 | Phenyl | 1,5-diaryl-1,2,4-triazole | 26.3 | [1] |
| Comp-B | VEGFR-2 | Phenyl | Hydrazone-linked pyrimidine | 140 | [3] |
| Comp-C | VEGFR-2 | Phenyl | N/A | 78.7 | [2][7] |
| Comp-D | FAK | Diphenylpyrimidine | Sulfonamide | <100 | [8] |
| Comp-E | CDK9 | N/A | Sulfonamide | 3.8 | [9] |
| Comp-F | PLK4 | Indazole | Benzenesulfonamide | 0.1 | [10] |
| Comp-G | PI3Kα | Methoxypyridine | Sulfonamide | 0.22 | [11] |
| Comp-H | GSK-3β | N/A | N/A | 2190 | [12] |
TBD: To be determined from experimental results.
IV. Signaling Pathway Visualization
The following diagrams illustrate the key signaling pathways that are often targeted by sulfonamide-based kinase inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.[13][14][15][16][17]
Caption: Overview of the PI3K/Akt signaling cascade, a common downstream pathway of VEGFR-2.[18][19][20][21][22]
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biological evaluation and energetic analyses of novel GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 22. cusabio.com [cusabio.com]
Application Notes and Protocols for the Development of Antimicrobial Agents Using (3,4-Difluorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of (3,4-Difluorophenyl)methanesulfonyl chloride as a key building block in the synthesis of novel antimicrobial agents. This document outlines synthetic protocols, potential antimicrobial activities, and the underlying mechanisms of action, supported by quantitative data and experimental workflows.
Introduction
This compound is a versatile chemical intermediate that holds significant promise in the development of new antimicrobial therapeutics. The incorporation of the 3,4-difluorophenyl moiety can enhance the biological activity and pharmacokinetic properties of a molecule. This is attributed to the unique electronic properties of fluorine, which can influence molecular interactions with biological targets. The sulfonyl chloride group is highly reactive and allows for the straightforward synthesis of sulfonamides, a class of compounds with well-established antimicrobial properties. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway, thereby halting bacterial growth.[1]
Synthesis of Antimicrobial Sulfonamide Derivatives
The primary application of this compound in antimicrobial drug discovery is the synthesis of N-substituted (3,4-Difluorophenyl)methanesulfonamides. This is typically achieved through the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base.
General Synthetic Protocol
A general and adaptable protocol for the synthesis of sulfonamide derivatives from this compound is detailed below. This method can be modified based on the specific properties of the amine reactant.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., substituted anilines, heterocyclic amines)
-
Base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Deionized water
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, DCM)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.1 to 1.5 equivalents) to the reaction mixture and stir at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. The reaction is often exothermic, so cooling in an ice bath may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent.
-
Washing: Wash the organic layer successively with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel to obtain the desired sulfonamide derivative.
dot
Caption: General workflow for the synthesis of sulfonamide derivatives.
Antimicrobial Activity Evaluation
The synthesized sulfonamide derivatives should be evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
Synthesized sulfonamide compounds
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control (standard antibiotic, e.g., ciprofloxacin, fluconazole)
-
Negative control (broth only)
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of each compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Quantitative Data on Antimicrobial Activity
Table 1: MIC Values of N-substituted Sulfonamides Against Bacterial Strains
| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |
| N,N-Diethyl-3-substituted-2-(4-methyl-phenylsulfonamido)alkanamides | Escherichia coli | 12.5 - >1000 | [2][3] |
| Staphylococcus aureus | 25 - >1000 | [2][3] | |
| Amino acid-derived sulfonamides | Escherichia coli | 7.81 - >1000 | [4] |
| Staphylococcus aureus | 15.62 - >1000 | [4] | |
| 7-Methoxyquinoline sulfonamides | Escherichia coli | 0.1 - 0.8 (mg/mL) | [1] |
| Staphylococcus aureus | 0.2 - 1.0 (mg/mL) | [1] |
Table 2: MIC Values of Fluoroaryl Analogs Against Bacterial Strains
| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |
| Fluoroaryl analogs of sulforaphane | Gram-positive bacteria (including MRSA) | Susceptible | [5] |
| Probiotic strains | 10 to 100-fold more resistant | [5] |
Mechanism of Action
The primary proposed mechanism of action for sulfonamide derivatives is the inhibition of the bacterial folic acid synthesis pathway.
Signaling Pathway: Inhibition of Folic Acid Synthesis
dot
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
(3,4-Difluorophenyl)methanesulfonamide derivatives act as competitive inhibitors of dihydropteroate synthase (DHPS). They mimic the natural substrate, p-aminobenzoic acid (PABA), and bind to the active site of the enzyme, thereby blocking the synthesis of dihydrofolic acid (DHF). DHF is a precursor to tetrahydrofolic acid (THF), a vital cofactor in the synthesis of purines, thymidine, and certain amino acids. The disruption of this pathway ultimately leads to the cessation of bacterial growth and replication.
Conclusion
This compound is a valuable starting material for the synthesis of novel sulfonamide-based antimicrobial agents. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new compounds with potential therapeutic applications against a wide range of microbial pathogens. The unique properties of the difluorophenyl moiety, combined with the proven efficacy of the sulfonamide pharmacophore, make this an exciting area for further investigation in the ongoing battle against antimicrobial resistance.
References
- 1. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity of N,N-Diethyl-3-substituted-2- (4-methyl-phenylsulfonamido)alkanamides and their Arylsulfonamide Precursors | International Journal of Drug Design and Discovery [ijddd.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroaryl analogs of sulforaphane - A group of compounds of anticancer and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving Water-Sensitive Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the experimental setup of reactions involving water-sensitive sulfonyl chlorides. Due to their high reactivity towards nucleophiles, particularly water, stringent anhydrous conditions are crucial for successful and reproducible outcomes. These application notes are intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Core Principles for Handling Water-Sensitive Sulfonyl Chlorides
Sulfonyl chlorides (R-SO₂Cl) are highly electrophilic and readily react with water to form the corresponding sulfonic acids (R-SO₃H), which can complicate reaction workups and reduce yields.[1][2] Therefore, the exclusion of atmospheric and solvent moisture is paramount. Key considerations include the use of anhydrous solvents, inert atmospheres, and properly dried glassware.[1][3]
Experimental Setups
The choice of experimental setup depends on the scale of the reaction and the specific reactivity of the sulfonyl chloride and other reagents. Below are protocols for two common scenarios.
Protocol 1: Small-Scale Reactions (≤ 1 mmol) under an Inert Atmosphere
This protocol is suitable for discovery chemistry and initial reaction screening where small quantities of material are used.
Materials:
-
Flame-dried round-bottom flask with a rubber septum[4]
-
Nitrogen or Argon gas supply with a manifold or balloon[4]
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))[5][6]
-
Anhydrous base (e.g., Triethylamine (NEt₃), Pyridine)[5]
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: Flame-dry a round-bottom flask and stir bar under vacuum or a stream of inert gas to remove adsorbed water.[3] Allow the flask to cool to room temperature under an inert atmosphere.
-
Inert Atmosphere: Once cool, seal the flask with a rubber septum and maintain a positive pressure of nitrogen or argon. This can be achieved using a balloon or a gas manifold.[4]
-
Reagent Preparation: Dissolve the amine or alcohol nucleophile (1.0 - 1.2 equivalents) and the anhydrous base (1.5 - 2.0 equivalents) in the chosen anhydrous solvent in the reaction flask.[5]
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous solvent in a separate, dry vial. Using a syringe, add the sulfonyl chloride solution dropwise to the stirred reaction mixture. For highly reactive sulfonyl chlorides, this addition is often performed at 0 °C to control the reaction exotherm.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, water, and brine.[5]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[5]
Protocol 2: Larger-Scale Reactions (> 1 mmol) with Mechanical Stirring
For larger-scale reactions, mechanical stirring is often necessary for efficient mixing. The principles of maintaining an inert atmosphere remain the same.
Materials:
-
Three-neck round-bottom flask, flame-dried
-
Mechanical stirrer with a stirring guide
-
Addition funnel, flame-dried
-
Condenser with a gas inlet/outlet
-
Nitrogen or Argon gas supply
-
Anhydrous solvents and reagents
Procedure:
-
Setup Assembly: Assemble the flame-dried three-neck flask with a mechanical stirrer, an addition funnel, and a condenser topped with a gas adapter. Purge the entire system with nitrogen or argon.
-
Reagent Addition: Charge the flask with the nucleophile and anhydrous solvent. Add the base to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride in an anhydrous solvent and add it to the addition funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture at a controlled rate, maintaining the desired reaction temperature.
-
Reaction and Workup: Follow the procedures for reaction monitoring, workup, and purification as described in Protocol 1.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of sulfonamides from sulfonyl chlorides. Actual yields may vary depending on the specific substrates and reaction conditions.[5]
| Sulfonyl Chloride | Amine | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzenesulfonyl chloride | Aniline | Pyridine (1.5) | DCM | 0 to rt | 12 | 92 |
| p-Toluenesulfonyl chloride | Benzylamine | NEt₃ (2.0) | THF | 0 to rt | 8 | 95 |
| Methanesulfonyl chloride | Piperidine | NEt₃ (2.0) | DCM | 0 | 2 | 88 |
| 2-Naphthalenesulfonyl chloride | Morpholine | Pyridine (1.5) | MeCN | rt | 16 | 90 |
Visualizing Workflows and Logic
Experimental Workflow for Handling Water-Sensitive Sulfonyl Chlorides
The following diagram illustrates the general workflow for setting up a reaction with a water-sensitive sulfonyl chloride.
References
Troubleshooting & Optimization
Identifying and minimizing byproducts in (3,4-Difluorophenyl)methanesulfonyl chloride reactions
Technical Support Center: (3,4-Difluorophenyl)methanesulfonyl chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Action |
| Incomplete reaction | - Ensure starting materials are pure and dry. Moisture can hydrolyze the sulfonyl chloride. - Verify the reaction temperature. Some steps may require specific temperature control. - Increase reaction time or monitor the reaction progress using TLC, GC, or NMR. |
| Degradation of product | - this compound is sensitive to moisture and high temperatures. Work up the reaction at low temperatures and under anhydrous conditions.[1] - Avoid prolonged heating during purification. |
| Sub-optimal reagents | - Use freshly opened or purified reagents, especially thionyl chloride or chlorosulfonic acid.[1] - Check the quality of the starting material (e.g., 3,4-difluorobenzyl chloride or the corresponding sulfonic acid). |
Issue 2: Presence of Impurities in the Final Product
| Potential Byproduct | Identification Method | Minimization Strategy |
| (3,4-Difluorophenyl)methanesulfonic acid | - NMR: Appearance of a broad peak corresponding to the acidic proton. - HPLC: A more polar peak compared to the product. | - Perform the reaction and work-up under strictly anhydrous conditions. - Use a non-aqueous work-up or quench the reaction with a non-polar, aprotic solvent. |
| Bis(3,4-difluorobenzyl) sulfone | - NMR: Characteristic peaks for the benzylic protons and aromatic region, with integration corresponding to the sulfone structure. - MS: Molecular ion peak corresponding to the sulfone. | - Use a controlled stoichiometry of the sulfonating agent. - Optimize reaction temperature to disfavor over-reaction. |
| 3,4-Difluorobenzyl chloride (unreacted) | - GC-MS: A peak with a mass spectrum matching the starting material. - NMR: Characteristic singlet for the benzylic protons. | - Ensure sufficient reaction time and appropriate temperature. - Use a slight excess of the sulfonating agent. |
| Polymeric materials | - Appearance: Oily or tarry residue. - NMR: Broad, unresolved peaks. | - Control the reaction temperature to avoid polymerization. - Use a suitable solvent to ensure homogeneity. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two common synthetic routes are:
-
From (3,4-Difluorophenyl)methanesulfonic acid: The sulfonic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1]
-
From 3,4-Difluorobenzyl chloride: This involves conversion to a sulfinate salt followed by chlorination, or direct sulfochlorination.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy. For TLC, the disappearance of the starting material and the appearance of the product spot can be observed. GC and NMR can provide quantitative information on the conversion.
Q3: What are the recommended storage conditions for this compound?
A3: this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Q4: What are the key safety precautions when working with this compound?
A4: this compound is a corrosive and lachrymatory compound.[2] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of this compound from (3,4-Difluorophenyl)methanesulfonic acid
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place (3,4-Difluorophenyl)methanesulfonic acid (1.0 eq).
-
Reaction: Add excess thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 75-80 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Work-up: Cool the mixture to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or crystallization from a suitable solvent like hexane.
Protocol 2: HPLC Method for Purity Analysis
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Common byproduct formation pathways.
Caption: Troubleshooting decision tree.
References
How to prevent hydrolysis of (3,4-Difluorophenyl)methanesulfonyl chloride during workup
Welcome to the technical support center for (3,4-Difluorophenyl)methanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this reactive compound, with a specific focus on preventing hydrolysis during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during workup?
A1: The principal degradation pathway for this compound during workup is hydrolysis. This reaction occurs when the sulfonyl chloride group (-SO₂Cl) reacts with water to form the corresponding (3,4-Difluorophenyl)methanesulfonic acid. This sulfonic acid is often a significant impurity in the final product.[1][2][3]
Q2: How do the fluorine substituents on the phenyl ring affect the stability of the molecule?
A2: The two electron-withdrawing fluorine atoms on the phenyl ring can influence the reactivity of the sulfonyl chloride group. Generally, electron-withdrawing groups on an aromatic ring can accelerate the rate of hydrolysis of attached sulfonyl chlorides.[4] Therefore, this compound should be handled with care to minimize exposure to moisture.
Q3: What are the general principles to minimize hydrolysis of this compound?
A3: The key principles to prevent hydrolysis are:
-
Anhydrous Conditions: Throughout the reaction and workup, it is crucial to use dry solvents and reagents and to work under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Low Temperatures: Performing quenching and aqueous extraction steps at low temperatures (e.g., 0-5 °C) significantly reduces the rate of hydrolysis.[5]
-
Rapid Processing: Minimizing the contact time between the sulfonyl chloride and any aqueous phase is essential.
-
Controlled Quenching: The reaction should be quenched by slowly adding the reaction mixture to a cold quenching solution (e.g., ice-water).[2]
Q4: Can I purify this compound using silica gel chromatography?
A4: While some sulfonyl chlorides can be purified by silica gel chromatography, it should be approached with caution. Standard silica gel is acidic and can potentially catalyze the hydrolysis of the sulfonyl chloride, especially if the solvent system contains traces of water.[6] If chromatography is necessary, using a neutral stationary phase like deactivated silica gel and completely anhydrous eluents is recommended. A rapid filtration through a plug of silica may be a safer alternative to a full column.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of isolated product and presence of a highly polar impurity. | Extensive hydrolysis of this compound to the corresponding sulfonic acid. | 1. Ensure all solvents and reagents were rigorously dried before use. 2. Conduct the reaction and workup under an inert atmosphere. 3. Perform the aqueous quench and extractions at 0-5 °C. 4. Minimize the time the product is in contact with the aqueous phase. 5. Wash the organic layer with cold brine to remove residual water before drying.[7][8] |
| Oily or impure solid product after solvent evaporation. | Residual sulfonic acid or other reaction byproducts. | 1. Wash the organic extract with cold, dilute aqueous sodium bicarbonate to remove the acidic sulfonic acid impurity. Note: This should be done quickly to minimize hydrolysis of the desired product.[1] 2. Consider recrystallization from a suitable solvent system (e.g., toluene/hexanes) to purify the solid product.[9] |
| Product degradation during purification by silica gel chromatography. | Hydrolysis on the acidic surface of the silica gel. | 1. Avoid silica gel chromatography if possible. 2. If necessary, use deactivated (neutral) silica gel. 3. Use completely anhydrous solvents for the mobile phase. 4. Consider alternative purification methods such as recrystallization.[10] |
Experimental Protocols
Detailed Workup Protocol to Minimize Hydrolysis
This protocol assumes the synthesis of this compound is complete and the next step is to isolate the product from the reaction mixture.
-
Quenching:
-
Prepare a separate flask containing a mixture of crushed ice and water, and cool it to 0-5 °C in an ice bath.
-
Slowly add the reaction mixture dropwise to the cold ice/water mixture with vigorous stirring. This should be done in a fume hood.
-
Maintain the temperature of the quenching mixture below 5 °C throughout the addition.
-
-
Extraction:
-
Transfer the quenched mixture to a pre-chilled separatory funnel.
-
Extract the aqueous mixture with a cold, water-immiscible organic solvent such as ethyl acetate or dichloromethane (3 x volumes of the reaction mixture).[9] Ethyl acetate is often a good choice.
-
Perform the extractions quickly to minimize contact time.
-
-
Washing:
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with:
-
Cold deionized water (1 x volume).
-
Cold saturated aqueous sodium bicarbonate solution (1 x volume) to remove any acidic impurities. This step should be performed rapidly.
-
Cold saturated aqueous sodium chloride (brine) solution (1 x volume) to remove the bulk of dissolved water.[7]
-
-
-
Drying:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11]
-
Add the drying agent, swirl the flask, and let it stand for at least 15-30 minutes at low temperature if possible. If the drying agent clumps together, add more until some particles are free-flowing.[7]
-
Filter off the drying agent.
-
-
Solvent Removal and Isolation:
-
Concentrate the dried organic extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low to avoid thermal decomposition.
-
The crude this compound can be further purified by recrystallization if necessary.
-
Diagram of the Hydrolysis Prevention Workflow
Caption: A workflow diagram illustrating the key steps to prevent hydrolysis during the workup of this compound.
Quantitative Data Summary
| Condition | Parameter | Expected Stability of this compound | Notes |
| Temperature | Hydrolysis Rate | Significantly increases with temperature. | A 10 °C increase can double or triple the rate. |
| pH | Hydrolysis Rate | Generally faster under neutral to basic conditions. | The presence of base can catalyze hydrolysis. |
| Solvent | Polarity | More rapid hydrolysis in polar protic solvents (e.g., water, alcohols). | Relatively stable in anhydrous non-polar organic solvents. |
Logical Relationship Diagram for Hydrolysis
Caption: A diagram showing the key factors that promote the hydrolysis of this compound.
References
- 1. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 2. reddit.com [reddit.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. rsc.org [rsc.org]
- 10. Accessing new polymorphs and solvates through solvothermal recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction and Drying – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Technical Support Center: Managing Exothermic Reactions with (3,4-Difluorophenyl)methanesulfonyl Chloride
This technical support center is designed for researchers, scientists, and drug development professionals working with (3,4-Difluorophenyl)methanesulfonyl chloride. It provides essential information for safely managing the exothermic nature of reactions involving this reagent and offers troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed, inhaled, or in contact with skin.[1] The compound is moisture-sensitive and can react with water, potentially releasing toxic and corrosive fumes like hydrogen chloride and sulfur oxides.[2][3][4][5] Reactions involving this reagent are often exothermic and require careful temperature control to prevent thermal runaway.
Q2: What immediate actions should be taken in case of accidental exposure?
A2: In case of:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of soap and water. Seek immediate medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Q3: How should this compound be stored?
A3: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong oxidizing agents, strong bases, and alcohols.[5] It is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[5]
Q4: What are the signs of a runaway exothermic reaction?
A4: Signs of a runaway reaction include a rapid and uncontrolled increase in temperature, a sudden increase in pressure, vigorous boiling or refluxing of the solvent, and the release of fumes or gases. Continuous monitoring of the reaction temperature is crucial for early detection.
Q5: How can I minimize the risk of an exothermic runaway reaction?
A5: Key strategies include:
-
Slow, controlled addition of reagents: Add this compound dropwise to the reaction mixture, especially when reacting with nucleophiles like amines.
-
Efficient cooling: Use an ice bath or a cryocooler to maintain the desired reaction temperature.
-
Adequate solvent volume: A sufficient amount of solvent helps to dissipate the heat generated during the reaction.
-
Vigorous stirring: Ensures even heat distribution and prevents the formation of localized hot spots.
-
Inert atmosphere: Prevents reaction with atmospheric moisture, which can also be exothermic.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reaction is too exothermic and difficult to control. | 1. Addition of this compound is too rapid.2. Inadequate cooling.3. High concentration of reactants. | 1. Reduce the addition rate of the sulfonyl chloride using a syringe pump or a dropping funnel.2. Ensure the cooling bath is at the appropriate temperature and the reaction flask is sufficiently submerged.3. Dilute the reaction mixture with more solvent. |
| Low or no product yield. | 1. Degradation of this compound due to moisture.2. Inappropriate base or solvent.3. Insufficient reaction time or temperature. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Handle the reagent under an inert atmosphere.2. For reactions with amines, consider using a non-nucleophilic base like triethylamine or pyridine. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable.3. Monitor the reaction progress using TLC or LC-MS and adjust the reaction time or temperature accordingly. |
| Formation of multiple byproducts. | 1. Side reactions due to excessive heat.2. Hydrolysis of the sulfonyl chloride.3. Reaction with the solvent. | 1. Maintain a low reaction temperature throughout the addition and stirring phases.2. Work under strictly anhydrous conditions.3. Choose an inert solvent that does not react with the starting materials or intermediates. |
| Oily or impure product after work-up. | 1. Residual chlorinated solvents.2. Formation of sulfonic acid from hydrolysis. | 1. Ensure complete removal of the solvent under high vacuum. If the product is a solid, try triturating with a non-polar solvent like hexanes or pentane.2. Include a wash with a mild aqueous base (e.g., sodium bicarbonate solution) during the work-up to remove any acidic impurities. |
Data Presentation
Table 1: Illustrative Temperature Profile of Sulfonamide Formation
The following table provides a representative example of the temperature changes observed during the reaction of this compound with a primary amine, highlighting the importance of controlled addition.
| Time (minutes) | Reagent Addition | Temperature (°C) - Controlled Addition | Temperature (°C) - Rapid Addition |
| 0 | Start of Amine Solution Cooling | 25 | 25 |
| 5 | Amine Solution at 0°C | 0 | 0 |
| 10 | Start of Sulfonyl Chloride Addition | 1 | 5 |
| 15 | Mid-point of Addition | 2 | 15 |
| 20 | End of Addition | 3 | 28 (Exotherm Spike) |
| 30 | Stirring at 0°C | 1 | 10 |
| 60 | Warming to Room Temperature | 15 | 22 |
| 120 | Reaction Completion | 25 | 25 |
Table 2: Effect of Solvent on Reaction Exotherm (Illustrative)
This table illustrates how the choice of solvent can influence the peak temperature of the exothermic reaction.
| Solvent | Dielectric Constant | Peak Temperature (°C) | Observations |
| Dichloromethane (DCM) | 9.1 | 5 | Good heat dissipation |
| Tetrahydrofuran (THF) | 7.6 | 7 | Moderate heat dissipation |
| Acetonitrile | 37.5 | 10 | Higher exotherm due to polarity |
| N,N-Dimethylformamide (DMF) | 36.7 | 12 | Significant exotherm, requires very slow addition |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide using this compound
This protocol outlines a standard procedure for the reaction of this compound with a primary or secondary amine.
-
Preparation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) in the flask.
-
-
Reaction:
-
Cool the solution to 0°C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution via the dropping funnel over a period of 15-30 minutes, ensuring the internal temperature does not exceed 5°C.
-
-
Monitoring and Completion:
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, and then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Visualizations
Caption: Workflow for a typical exothermic sulfonylation reaction.
Caption: Decision tree for troubleshooting uncontrolled exotherms.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Sulfonylation Reactions
Welcome to the Technical Support Center for sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments.
Frequently Asked Questions (FAQs)
Q1: My sulfonylation reaction has a very low or no product yield. What are the primary causes?
A1: Low or no product yield in sulfonylation reactions can stem from several factors. The most common culprits include:
-
Poor Quality or Degraded Starting Materials: Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, rendering them inactive.[1][2] Similarly, the purity of your amine, alcohol, or other nucleophile is crucial.
-
Inappropriate Reaction Conditions: Temperature, reaction time, and the choice of solvent and base can significantly impact the reaction outcome.[3][4]
-
Substrate Reactivity: Sterically hindered or electron-deficient nucleophiles may exhibit poor reactivity under standard conditions.[5]
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.[3]
Q2: I'm observing significant byproduct formation. What are the common side reactions in sulfonylation and how can I minimize them?
A2: Side reactions are a frequent cause of low conversion rates. Key side reactions include:
-
Di-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride, especially with excess sulfonylating agent and a strong base.[6][7] To mitigate this, use a 1:1 molar ratio or a slight excess of the amine and add the sulfonyl chloride slowly at a low temperature.[5]
-
Formation of Isomeric Byproducts: In the sulfonation of aromatic compounds, substitution can occur at multiple positions. Controlling the reaction temperature is crucial, as lower temperatures often favor a specific isomer.[3]
-
Diaryl Sulfone Formation: This is a common side reaction in aromatic sulfonation, particularly at higher temperatures.[4] To minimize it, maintain the lowest effective reaction temperature and use a minimal excess of the sulfonating agent.[4]
-
Elimination Reactions: With secondary and tertiary alcohols, elimination to form an alkene can compete with sulfonylation, especially at elevated temperatures.[6] Using milder conditions and a non-hindered base can help.[6]
-
Hydrolysis of Sulfonyl Chloride: The presence of moisture will lead to the decomposition of the sulfonyl chloride.[1] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[2]
Q3: How does the choice of base and solvent affect my sulfonylation reaction?
A3: The selection of base and solvent is critical for a successful sulfonylation.
-
Base: The base should be strong enough to deprotonate the nucleophile (in the case of amines) or neutralize the HCl byproduct, but not so strong as to cause unwanted side reactions.[2] For amine sulfonylation, pyridine or triethylamine are common choices.[7] For alcohols, a non-nucleophilic base is often preferred to avoid competing reactions.[6]
-
Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants.[2] Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally suitable.[6] For less reactive substrates, a more polar aprotic solvent such as N,N-dimethylformamide (DMF) might be beneficial.[6]
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are experiencing low to no formation of your desired sulfonated product, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Significant Side Product Formation (Di-sulfonylation of Primary Amines)
If you are observing a significant amount of di-sulfonylated byproduct when reacting a primary amine, use the following guide.
Caption: Troubleshooting workflow for di-sulfonylation of primary amines.
Data on Reaction Parameter Optimization
Optimizing reaction parameters is key to improving conversion rates. The following tables provide a summary of the impact of various parameters.
Table 1: General Impact of Reaction Parameters on Sulfonylation Yield
| Parameter | Impact on Low Conversion | Recommended Action |
| Temperature | Too low: slow or stalled reaction. Too high: decomposition or side reactions.[4] | Cautiously increase temperature for slow reactions. Lower temperature to minimize byproducts.[4][5] |
| Stoichiometry | Excess sulfonylating agent can lead to byproducts like di-sulfonylation.[5] | Use a 1:1 molar ratio or a slight excess of the nucleophile.[5] |
| Base | Inappropriate choice can lead to side reactions or incomplete reaction.[2] | Screen different bases (e.g., pyridine, triethylamine, or non-nucleophilic bases).[6][7] |
| Solvent | Poor solubility of reactants can slow down the reaction.[6] | Choose a solvent that dissolves all reactants; consider more polar aprotic solvents for sluggish reactions.[6] |
| Reaction Time | Insufficient time leads to incomplete conversion.[3] | Monitor the reaction progress using TLC or LC-MS to determine the optimal time.[3] |
Key Experimental Protocols
Protocol 1: General Procedure for Sulfonylation of a Primary Amine
This protocol is designed to favor mono-sulfonylation and minimize the formation of di-sulfonylated byproducts.
-
Preparation:
-
Reaction Setup:
-
Cool the reaction mixture to 0 °C using an ice-water bath.[7]
-
-
Reagent Addition:
-
In a separate flask, dissolve the sulfonyl chloride (1.0 equivalent) in a small amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.[7] A slow addition rate is crucial to avoid localized high concentrations of the sulfonyl chloride.[5]
-
-
Reaction Monitoring:
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.
-
Wash the organic layer with dilute acid (to remove excess amine and base), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Monitoring Reaction Progress with TLC
-
Sample Preparation: At regular intervals, withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spotting: Spot the aliquot onto a TLC plate alongside spots of your starting materials (amine/alcohol and sulfonyl chloride) and a co-spot (reaction mixture and starting materials in the same spot).
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
Analysis: A successful reaction will show the consumption of the starting materials and the appearance of a new spot corresponding to the product. The reaction is complete when the starting material spot is no longer visible.
References
Improving the solubility of (3,4-Difluorophenyl)methanesulfonyl chloride for reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to the solubility of (3,4-Difluorophenyl)methanesulfonyl chloride in chemical reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is sluggish, or the starting material fails to dissolve completely. What should I do?
A: This is a common issue, as this compound is a solid compound with variable solubility.
-
Visual Check: First, confirm that undissolved solid starting material is present. A cloudy or heterogeneous mixture at the start of the reaction indicates poor solubility.
-
Solvent Choice: The choice of solvent is critical. If you are using a non-polar solvent, consider switching to a polar aprotic solvent. See Table 1 for a list of recommended solvents.
-
Gentle Heating: In some cases, gentle warming of the reaction mixture can help dissolve the starting material. However, be cautious, as excessive heat can accelerate decomposition or side reactions.[1] Monitor the reaction closely by TLC or LC-MS.
-
Sonication: Using an ultrasonic bath can sometimes aid in the dissolution of stubborn solids without requiring heat.
Q2: I've added all the reagents, and a precipitate has formed immediately. Is my reaction failing?
A: Not necessarily. The nature of the precipitate is key.
-
Expected Precipitate: If you are performing a reaction with an amine, the formation of an amine hydrochloride salt is an expected byproduct and often precipitates from the solution. This is a positive indication that the reaction is proceeding.[1]
-
Insoluble Starting Material: If the precipitate resembles your starting material and does not change over time, it is likely a solubility issue. Refer to the steps in Q1.
-
Product Precipitation: If your desired product has low solubility in the reaction solvent, it may precipitate as it is formed. This can be beneficial as it can drive the reaction to completion.
Q3: The reaction mixture has turned dark brown or tarry, and the yield of my desired product is very low. What could be the cause?
A: A dark or tarry appearance often points to decomposition or significant side reactions.[1]
-
Sulfene Formation: In the presence of strong, non-nucleophilic bases like triethylamine, this compound can eliminate HCl to form a highly reactive "sulfene" intermediate. This intermediate can polymerize or react non-selectively, leading to tar formation and reduced yields.[1] To mitigate this, consider using a weaker base or a nucleophilic base like pyridine if compatible with your reaction.
-
Temperature Control: Running the reaction at too high a temperature can cause the decomposition of starting materials or products.[1] Attempt the reaction at a lower temperature (e.g., 0 °C or room temperature).
-
Localized Concentrations: Poor solubility can lead to high localized concentrations of reagents, which can also promote side reactions. Improving the overall solubility can often lead to a cleaner reaction profile.
Q4: How do I systematically choose a better solvent for my reaction?
A: A systematic approach can save time and materials.
-
Consult the Literature: Search for similar reactions involving aryl-methanesulfonyl chlorides to see what solvent systems have been successful.
-
Use the Principle of "Like Dissolves Like": this compound is a polar molecule. Polar aprotic solvents are generally a good starting point.[2]
-
Perform a Small-Scale Solubility Test: Before committing to a large-scale reaction, test the solubility in a few candidate solvents. See Protocol 1 for a detailed methodology.
-
Consider Solvent Reactivity: Remember that sulfonyl chlorides are reactive towards nucleophilic solvents like water and alcohols.[3][4] Ensure your chosen solvent is anhydrous and will not participate in the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling and storing this compound?
A: Due to its reactivity and hazardous nature, proper handling is crucial.
-
Storage: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[5] It is sensitive to moisture and should be stored away from incompatible materials such as water, strong bases, acids, alcohols, and oxidizing agents.[5][6]
-
Handling: Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Avoid creating dust.[5] It is corrosive and can cause severe skin and eye damage.[8]
Q2: What are the most common solvents used for reactions with sulfonyl chlorides?
A: The most frequently used solvents are polar aprotic solvents that can dissolve the sulfonyl chloride without reacting with it. Common choices include Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Diethyl Ether, and N,N-Dimethylformamide (DMF).[9]
Q3: What are the primary side reactions to be aware of, and how can I minimize them?
A: The two most common side reactions are hydrolysis and sulfene formation.
-
Hydrolysis: The sulfonyl chloride group reacts with water to form the corresponding, and often unreactive, sulfonic acid.[1] To prevent this, ensure all glassware is oven- or flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Sulfene Formation: As mentioned in the troubleshooting guide, this occurs with strong, non-nucleophilic bases.[1] Minimizing this side reaction can be achieved by lowering the reaction temperature or choosing a different base.[1]
Data Presentation
Table 1: Qualitative Solubility Guide for this compound
| Solvent Class | Examples | Suitability for Reactions | Remarks |
| Polar Aprotic | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Excellent | Generally good solvating power for polar reagents. Ensure they are anhydrous. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Good | Widely used and effective. A good first choice for many reactions.[9] |
| Ethereal | Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane | Good | Good solvating properties, but check for peroxide formation, especially in older containers. |
| Aromatic | Toluene, Xylene | Moderate | May require heating to achieve sufficient solubility; useful for higher temperature reactions. |
| Protic | Water, Alcohols (e.g., Methanol, Ethanol) | Unsuitable | Reacts with the sulfonyl chloride group, leading to hydrolysis or ester formation.[3][4] |
| Non-Polar | Hexanes, Heptane | Poor | Generally not effective at dissolving this polar compound. |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol allows for the rapid assessment of solubility in various solvents.
-
Preparation: In separate, dry 1-dram vials, weigh approximately 10 mg of this compound.
-
Solvent Addition: To each vial, add 0.5 mL of a candidate anhydrous solvent (e.g., DCM, THF, MeCN, Toluene). This corresponds to a concentration of ~20 mg/mL.
-
Observation: Cap the vials and vortex them for 30-60 seconds at room temperature.
-
Assessment: Observe each vial.
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Heating (Optional): If a compound is partially soluble or insoluble, gently warm the vial (e.g., to 40 °C) to see if solubility improves. Note any changes.
-
Selection: Choose the solvent that provides the best solubility at your desired reaction temperature.
Protocol 2: General Procedure for Sulfonamide Formation
This representative protocol highlights the practical application of solubility principles.
-
Setup: Under an inert atmosphere (N₂ or Ar), add the amine starting material (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., DCM, 10 mL/mmol) selected from your screening.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a suitable base (e.g., Triethylamine, 1.5 eq.).
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution (e.g., NH₄Cl). Extract the product with an organic solvent, wash the combined organic layers, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.
Visualizations
Caption: A workflow for selecting a suitable solvent system.
Caption: Troubleshooting guide for common reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Miscibility Table [sigmaaldrich.com]
- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. arkema.com [arkema.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. chembk.com [chembk.com]
- 8. This compound - High purity | EN [georganics.sk]
- 9. Methanesulfonyl Chloride [commonorganicchemistry.com]
Technical Support Center: Monitoring Reactions with (3,4-Difluorophenyl)methanesulfonyl Chloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on monitoring reactions involving (3,4-Difluorophenyl)methanesulfonyl chloride using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
General Workflow for Reaction Monitoring
The following diagram illustrates the general workflow for monitoring a chemical reaction using both TLC for rapid checks and LC-MS for more detailed, quantitative analysis.
Safe handling and disposal of (3,4-Difluorophenyl)methanesulfonyl chloride waste
This guide provides comprehensive information on the safe handling and disposal of (3,4-Difluorophenyl)methanesulfonyl chloride waste for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound?
This compound is a corrosive solid that is harmful if swallowed.[1][2] It causes severe skin burns and serious eye damage.[1][2] The substance is also corrosive to metals.[1] Like other sulfonyl chlorides, it is expected to react with water, releasing corrosive fumes.[3][4][5]
2. What personal protective equipment (PPE) is required when handling this compound?
Appropriate PPE is mandatory to prevent any direct contact with the substance.[6] This includes:
-
Eye Protection: Chemical safety goggles and a face shield should be worn.[7][8][9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.[6][8]
-
Body Protection: A lab coat, apron, or full-body suit made of a material resistant to chemicals should be worn.[6][8]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling any dust or vapors.[9]
3. How should this compound be stored?
Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1] It should be kept away from incompatible materials such as water, bases, alcohols, and amines.[1]
4. What is the proper procedure for disposing of small amounts of uncontaminated this compound waste?
Small quantities of uncontaminated waste can be neutralized carefully by trained personnel in a controlled environment like a chemical fume hood.[3] The general procedure involves the slow addition of the sulfonyl chloride to a cold, stirred basic solution (e.g., 5% sodium bicarbonate or dilute sodium hydroxide).[3] This reaction is exothermic and will release corrosive fumes, so proper precautions are necessary.[3]
5. How should I dispose of bulk quantities or contaminated waste?
Bulk quantities and contaminated materials (e.g., spill absorbents) must be treated as hazardous waste.[3] Do not attempt to neutralize large amounts. The waste should be collected in a designated, properly labeled, and sealed container for disposal through an approved hazardous waste management facility.[3][10]
6. What should I do in case of a spill?
In the event of a spill, the area should be evacuated, and ventilation should be ensured.[3] For minor spills, and if you are trained to do so, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[3] Do not use combustible materials like sawdust.[3] The absorbed material should then be collected into a designated hazardous waste container. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Violent reaction or excessive fuming during neutralization. | The sulfonyl chloride was added too quickly to the basic solution. | Add the sulfonyl chloride to the cold, stirred basic solution very slowly and in small portions. Ensure the reaction vessel is in an ice bath to control the temperature.[3] |
| The pH of the neutralized solution remains acidic. | An insufficient amount of base was used for the neutralization. | Add more of the basic solution while continuously monitoring the pH until it is neutral or slightly basic (pH 7-9). |
| The container of this compound has degraded or is leaking. | The compound is corrosive to many materials. | Inspect storage containers regularly. If a leak is found, carefully transfer the contents to a new, compatible, and properly labeled container. Dispose of the damaged container as hazardous waste. |
| Skin or eye contact occurs. | Inadequate or improper use of Personal Protective Equipment (PPE). | Immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9] Remove contaminated clothing while flushing. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₇H₅ClF₂O₂S | [2] |
| Molecular Weight | 226.63 g/mol | [2] |
| Appearance | Solid | [1] |
| Hazard Classifications | Corrosive to Metals (Category 1), Acute Toxicity, Oral (Category 4), Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1) | [1] |
| Hazard Statements | H290, H302, H314, H318 | [1][2] |
Experimental Protocols
Protocol for Neutralization of Small Quantities of this compound Waste
Objective: To safely hydrolyze and neutralize residual amounts of this compound.
Materials:
-
Waste this compound
-
Saturated sodium bicarbonate solution or 1-2 M sodium hydroxide solution
-
Ice bath
-
Large beaker
-
Stir plate and stir bar
-
pH paper or pH meter
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker containing the basic solution on a stir plate and immerse it in an ice bath. The volume of the basic solution should be in significant excess of the sulfonyl chloride waste. Begin stirring the solution.
-
Slow Addition: Carefully and slowly add the this compound waste to the cold, stirred basic solution. The addition should be dropwise for liquids or in very small portions for solids to control the exothermic reaction and fuming.[3][10]
-
Reaction Monitoring: Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure the reaction goes to completion.[10]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more base.[10]
-
Final Disposal: Once neutralized, the aqueous waste should be transferred to a designated "Aqueous Hazardous Waste" container for disposal according to your institution's guidelines.[10]
Visual Workflow
Caption: Workflow for Safe Handling and Disposal of this compound Waste.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound - High purity | EN [georganics.sk]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 8. chemsafe.ie [chemsafe.ie]
- 9. 8.9 Corrosives [ehs.cornell.edu]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
HPLC analytical method for assessing (3,4-Difluorophenyl)methanesulfonyl chloride purity
For researchers, scientists, and professionals in drug development, the accurate determination of purity for reactive intermediates like (3,4-Difluorophenyl)methanesulfonyl chloride is critical for ensuring the reliability of synthetic processes and the quality of the final product. This guide provides a comparative overview of analytical methods for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). Alternative methods, including Gas Chromatography (GC) and titrimetry, are also discussed to provide a comprehensive analytical landscape.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the required precision, sensitivity, sample throughput, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC, GC, and titrimetric methods for the analysis of sulfonyl chlorides.
| Feature | HPLC | Gas Chromatography (GC) | Titrimetry |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation based on volatility and interaction with a stationary phase. | Chemical reaction with a standardized solution. |
| Applicability | Broadly applicable to a wide range of sulfonyl chlorides. | Suitable for volatile and thermally stable sulfonyl chlorides or their derivatives.[1] | Applicable for the quantification of the sulfonyl chloride functional group. |
| Selectivity | High selectivity, capable of separating closely related impurities. | High selectivity, especially when coupled with a mass spectrometer (GC-MS).[2] | Lower selectivity; can be affected by other reactive species. |
| Sensitivity | High sensitivity, especially with UV or MS detectors. | Very high sensitivity, particularly with detectors like FID or MS.[2] | Moderate sensitivity. |
| Quantification | Excellent for precise quantification over a wide dynamic range. | Excellent for precise quantification. | Good for quantification of the main component. |
| Sample Throughput | Moderate to high, amenable to automation. | Moderate to high, amenable to automation. | Low to moderate. |
| Instrumentation Cost | High | High | Low |
| Common Impurities Detected | Starting materials, by-products, degradation products (e.g., sulfonic acid). | Volatile impurities, residual solvents. | Acidic or basic impurities that react with the titrant. |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for the purity assessment of this compound due to its high resolving power and sensitivity. A reversed-phase HPLC method with UV detection is a common approach for the analysis of aromatic sulfonyl chlorides.
Experimental Protocol: HPLC
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be to start with a higher concentration of mobile phase A and gradually increase the concentration of mobile phase B to elute the compound and any less polar impurities. For example, 0-2 min: 95% A, 2-15 min: linear gradient to 10% A, 15-20 min: 10% A, 20-22 min: linear gradient to 95% A, 22-25 min: 95% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
HPLC Workflow Diagram
References
A Comparative Guide to the Characterization of (3,4-Difluorophenyl)methanesulfonyl Chloride Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical characterization of products derived from (3,4-Difluorophenyl)methanesulfonyl chloride with those from common alternative sulfonylating agents. The selection of a suitable sulfonylating agent is a critical step in the synthesis of sulfonamides, a prevalent structural motif in medicinal chemistry. This document outlines the expected NMR and mass spectrometry data for a representative product of this compound and compares its performance and characterization with products from p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl).
Executive Summary
This compound is a valuable reagent for the introduction of the 3,4-difluorophenylmethylsulfonyl group into molecules, offering a unique combination of a flexible linker and a fluorinated aromatic moiety. The fluorine atoms can significantly modulate the physicochemical properties of the resulting sulfonamides, including pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design. This guide presents hypothetical yet representative ¹H, ¹³C, ¹⁹F NMR, and mass spectrometry data for the characterization of N-benzyl-(3,4-difluorophenyl)methanesulfonamide, a model product. This data is compared with the corresponding data for sulfonamides derived from p-toluenesulfonyl chloride and methanesulfonyl chloride to highlight the distinguishing spectroscopic features.
Comparison of Sulfonylating Agents
The reactivity of sulfonyl chlorides is influenced by both electronic and steric factors. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the sulfur atom, enhancing reactivity.
| Reagent | Structure | Key Features |
| This compound | ![]() | Introduces a difluorinated benzylsulfonyl group. The fluorine atoms provide a sensitive probe for ¹⁹F NMR analysis and can enhance biological activity and metabolic stability. |
| p-Toluenesulfonyl chloride (TsCl) | ![]() | A widely used, crystalline, and stable reagent. The tosyl group is a common protecting group and is well-characterized. The methyl group is a useful handle for NMR identification. |
| Methanesulfonyl chloride (MsCl) | ![]() | A highly reactive and less sterically hindered reagent, often leading to faster reaction times. The resulting mesyl group is a good leaving group in subsequent reactions. |
Spectroscopic Characterization of a Model Product: N-benzyl-(3,4-difluorophenyl)methanesulfonamide
The following tables summarize the expected NMR and mass spectrometry data for the product of the reaction between this compound and benzylamine. This data is compared with the analogous products from TsCl and MsCl.
¹H NMR Data Comparison (in CDCl₃, 400 MHz)
| Compound | Ar-H (ppm) | CH₂-S (ppm) | N-H (ppm) | CH₂-N (ppm) | Other (ppm) |
| N-benzyl-(3,4-difluorophenyl)methanesulfonamide | 7.10-7.30 (m, 3H) | 4.35 (s, 2H) | ~4.8 (t, 1H) | 4.20 (d, 2H) | 7.35 (m, 5H, Ph-H) |
| N-benzyl-p-toluenesulfonamide | 7.75 (d, 2H), 7.30 (d, 2H) | - | ~4.7 (t, 1H) | 4.15 (d, 2H) | 2.42 (s, 3H, CH₃), 7.30 (m, 5H, Ph-H) |
| N-benzyl-methanesulfonamide | - | - | ~4.6 (t, 1H) | 4.25 (d, 2H) | 2.85 (s, 3H, CH₃), 7.35 (m, 5H, Ph-H) |
¹³C NMR Data Comparison (in CDCl₃, 100 MHz)
| Compound | Ar-C (ppm) | CH₂-S (ppm) | CH₂-N (ppm) | Other (ppm) |
| N-benzyl-(3,4-difluorophenyl)methanesulfonamide | 117-152 (m, with C-F coupling) | 58.0 | 48.0 | 127-137 (Ph-C) |
| N-benzyl-p-toluenesulfonamide | 127.2, 129.8, 136.9, 143.6 | - | 47.5 | 21.5 (CH₃), 127-137 (Ph-C) |
| N-benzyl-methanesulfonamide | - | - | 47.8 | 40.7 (CH₃), 127-138 (Ph-C) |
¹⁹F NMR Data Comparison (in CDCl₃, 376 MHz)
| Compound | Chemical Shift (ppm) |
| N-benzyl-(3,4-difluorophenyl)methanesulfonamide | ~ -135 to -145 (m) |
Note: ¹⁹F NMR is a key technique for characterizing fluorinated compounds, providing a distinct advantage for this compound products.
Mass Spectrometry Data Comparison (ESI+)
| Compound | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| N-benzyl-(3,4-difluorophenyl)methanesulfonamide | 298.07 | 127 (C₈H₇F₂), 106 (C₇H₈N), 91 (C₇H₇) |
| N-benzyl-p-toluenesulfonamide | 262.10 | 155 (C₇H₇O₂S), 106 (C₇H₈N), 91 (C₇H₇) |
| N-benzyl-methanesulfonamide | 186.07 | 106 (C₇H₈N), 91 (C₇H₇), 79 (CH₃O₂S) |
Experimental Protocols
General Procedure for the Synthesis of N-benzyl-sulfonamides
To a solution of benzylamine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, a solution of the respective sulfonyl chloride (1.0 mmol) in anhydrous dichloromethane (5 mL) is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours and monitored by TLC. Upon completion, the reaction is quenched with water (15 mL). The organic layer is separated, washed with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure sulfonamide.
NMR Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz spectrometer in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and CFCl₃ as an external standard for ¹⁹F NMR.
Mass Spectrometry
High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Visualizations
Caption: General workflow for the synthesis and characterization of N-benzyl-(3,4-difluorophenyl)methanesulfonamide.
Caption: A simplified signaling pathway illustrating the inhibitory action of a sulfonamide derivative.
Conclusion
The characterization of products from this compound offers distinct advantages, particularly the utility of ¹⁹F NMR for structural elucidation and purity assessment. While its reactivity is comparable to other arylsulfonyl chlorides, the resulting fluorinated sulfonamides provide a valuable platform for medicinal chemistry exploration. This guide provides a foundational understanding of the expected analytical data and a framework for comparing its performance with established sulfonylating agents. The provided protocols and workflows serve as a practical starting point for researchers in the field.
Comparative Reactivity Analysis of (3,4-Difluorophenyl)methanesulfonyl chloride and Other Common Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of (3,4-Difluorophenyl)methanesulfonyl chloride with other widely used sulfonyl chlorides, including p-toluenesulfonyl chloride, methanesulfonyl chloride, benzenesulfonyl chloride, and dansyl chloride. The information presented herein is intended to assist researchers in selecting the appropriate sulfonylating agent for their specific synthetic needs, particularly in the context of pharmaceutical and medicinal chemistry.
Introduction to Sulfonyl Chloride Reactivity
Sulfonyl chlorides (R-SO₂Cl) are a pivotal class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. Their reactivity is principally governed by the electrophilicity of the sulfur atom, which is influenced by the electronic properties of the 'R' group. Electron-withdrawing groups enhance the reactivity by increasing the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups tend to decrease reactivity. The stability of the resulting sulfonate or sulfonamide and the steric hindrance around the sulfonyl group also play significant roles.
The reactivity of sulfonyl chlorides is commonly evaluated through solvolysis reactions, where the solvent acts as the nucleophile. The rate of this reaction provides a quantitative measure of the compound's susceptibility to nucleophilic substitution.
Quantitative Reactivity Comparison
The following table summarizes the available quantitative data for the solvolysis of the selected sulfonyl chlorides. It is important to note that direct, experimentally determined solvolysis rate constants for this compound under conditions identical to the other listed compounds were not found in the reviewed literature. Therefore, its reactivity is estimated based on established principles of physical organic chemistry. The presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to increase the electrophilicity of the sulfur atom, leading to a higher reaction rate compared to unsubstituted or electron-donating group-substituted analogues.
| Sulfonyl Chloride | Structure | Solvent System | Temperature (°C) | First-Order Rate Constant (k, s⁻¹) | Relative Reactivity (Estimated) |
| This compound | C7H5ClF2O2S | 50% Ethanol | 25 | Not available (Estimated to be high) | ~5-10 |
| p-Toluenesulfonyl chloride (TsCl) | C7H7ClO2S | 50% Ethanol | 25 | 1.03 x 10⁻⁴ | 1 |
| Methanesulfonyl chloride (MsCl) | CH3ClO2S | Water | 25 | 1.94 x 10⁻⁴ | ~1.9 |
| Benzenesulfonyl chloride (BsCl) | C6H5ClO2S | 50% Ethanol | 25 | 1.62 x 10⁻⁴ | ~1.6 |
| Dansyl chloride | C12H12ClNO2S | 50% Dioxane | 25 | Data not directly comparable due to different reaction types | (Varies with nucleophile) |
Note: The relative reactivity is normalized to that of p-toluenesulfonyl chloride. The reactivity of dansyl chloride is highly dependent on the specific nucleophile (typically amines) and reaction conditions, and its solvolysis rate is not a standard measure of its reactivity in its common applications.
Factors Influencing Reactivity
The observed and estimated trends in reactivity can be explained by the following factors:
-
This compound: The two electron-withdrawing fluorine atoms on the phenyl ring inductively pull electron density away from the sulfonyl group, increasing the electrophilicity of the sulfur atom and thus accelerating the rate of nucleophilic attack.
-
p-Toluenesulfonyl chloride (TsCl): The methyl group is a weak electron-donating group, which slightly deactivates the sulfonyl group towards nucleophilic attack compared to the unsubstituted benzenesulfonyl chloride.
-
Methanesulfonyl chloride (MsCl): The small methyl group offers minimal steric hindrance, and the absence of an aromatic ring to delocalize electron density makes the sulfur atom highly electrophilic.
-
Benzenesulfonyl chloride (BsCl): The phenyl ring is less electron-donating than the methyl group in TsCl, leading to a slightly higher reactivity.
-
Dansyl chloride: The dimethylamino group is a strong electron-donating group, which would typically decrease the intrinsic reactivity of the sulfonyl chloride. However, its utility lies in its fluorescent properties upon reaction with amines, rather than its absolute reaction rate.
Experimental Protocols
The determination of solvolysis rates is a common method to quantify the reactivity of sulfonyl chlorides. The conductimetric method is a precise and frequently employed technique.
Experimental Protocol: Determination of Solvolysis Rate Constant by the Conductimetric Method
Objective: To measure the first-order rate constant for the solvolysis of a sulfonyl chloride in a given solvent system.
Principle: The solvolysis of a sulfonyl chloride in a hydroxylic solvent (e.g., water, ethanol/water mixtures) produces a sulfonic acid and hydrochloric acid, both of which are strong electrolytes. The rate of reaction can be followed by measuring the increase in the electrical conductivity of the solution over time.
Apparatus:
-
Conductivity meter with a dipping cell
-
Constant temperature water bath (±0.1 °C)
-
Reaction vessel (e.g., a jacketed beaker)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Stopwatch
Reagents:
-
High-purity sulfonyl chloride
-
High-purity solvent (e.g., deionized water, HPLC-grade ethanol)
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 50% v/v ethanol in water) and place it in the reaction vessel.
-
Temperature Equilibration: Place the reaction vessel in the constant temperature bath and allow the solvent to equilibrate to the desired temperature (e.g., 25.0 °C) with gentle stirring.
-
Conductivity Cell Equilibration: Immerse the conductivity cell in the solvent and allow it to equilibrate.
-
Initiation of Reaction: Prepare a concentrated stock solution of the sulfonyl chloride in a dry, inert solvent (e.g., acetonitrile). Inject a small, precise volume of the stock solution into the stirred solvent in the reaction vessel to achieve the desired final concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M). Start the stopwatch immediately upon injection.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals. The frequency of readings should be higher at the beginning of the reaction.
-
Infinity Reading: Continue to record the conductivity until the value remains constant for an extended period, indicating the completion of the reaction. This is the "infinity" conductivity reading (G∞).
-
Data Analysis:
-
The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t.
-
The slope of the resulting straight line is equal to -k.
-
Alternatively, non-linear regression analysis can be used to fit the conductivity-time data to a first-order rate equation.
-
Visualizing the Reactivity Comparison Workflow
The following diagram illustrates the logical workflow for a comparative study of sulfonyl chloride reactivity.
Caption: Workflow for the comparative analysis of sulfonyl chloride reactivity.
The following diagram illustrates the general signaling pathway for a nucleophilic attack on a sulfonyl chloride.
Caption: General mechanism of nucleophilic substitution on a sulfonyl chloride.
The Structure-Activity Relationship of (3,4-Difluorophenyl)methanesulfonyl Chloride Derivatives: A Comparative Analysis
A comprehensive review of the available scientific literature reveals a notable absence of specific structure-activity relationship (SAR) studies focused on a series of compounds directly derived from (3,4-difluorophenyl)methanesulfonyl chloride. While the broader classes of difluorophenyl-containing compounds and methanesulfonamide derivatives have been investigated for various biological activities, a systematic exploration of derivatives from this specific starting material is not well-documented in publicly accessible research.
The this compound moiety represents a key building block in medicinal chemistry. The difluorophenyl group can enhance metabolic stability and binding affinity through favorable interactions with biological targets. The methanesulfonyl chloride group is a reactive handle that allows for the straightforward synthesis of a diverse library of sulfonamide derivatives by reacting it with various amines, alcohols, or other nucleophiles. A systematic SAR study of such a library would provide invaluable insights into how different substituents influence the biological activity of the core scaffold.
Such an investigation would typically involve synthesizing a range of (3,4-difluorophenyl)methanesulfonamide derivatives with varying steric and electronic properties at the sulfonamide nitrogen. These compounds would then be screened against a specific biological target, such as a kinase or another enzyme, to determine their inhibitory concentrations (e.g., IC50 values).
Hypothetical Structure-Activity Relationship Exploration
To illustrate the principles of a typical SAR study for this class of compounds, a hypothetical experimental workflow and the resulting data are presented below. This is a conceptual representation and is not based on actual experimental results, given the lack of available data.
Experimental Workflow
A potential experimental workflow to establish the SAR of this compound derivatives could involve the following steps:
Figure 1. A conceptual workflow for a structure-activity relationship study.
Hypothetical Data Presentation
The data from such a study would typically be summarized in a table to facilitate comparison of the different derivatives.
| Compound ID | R Group (Substitution on Sulfonamide) | Target Enzyme IC50 (nM) |
| 1a | -H | >10000 |
| 1b | -CH₃ | 8500 |
| 1c | -CH₂CH₃ | 7200 |
| 1d | -Cyclopropyl | 5500 |
| 1e | -Phenyl | 1200 |
| 1f | -4-Fluorophenyl | 850 |
| 1g | -4-Chlorophenyl | 780 |
| 1h | -4-Methoxyphenyl | 2500 |
| 1i | -3-Pyridyl | 950 |
| 1j | -4-Pyridyl | 600 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Interpreting the Hypothetical SAR
Based on the hypothetical data, several SAR trends could be inferred:
-
Effect of Alkyl Substitution: Small alkyl groups at the sulfonamide nitrogen (compounds 1b-1d ) show weak activity, with a slight increase in potency observed with the cyclopropyl group, suggesting a small hydrophobic pocket in the binding site.
-
Aromatic Substitution: The introduction of an aromatic ring (compound 1e ) significantly improves activity. This suggests that a π-π stacking or other favorable interaction with the target is possible.
-
Substituents on the Phenyl Ring: Halogen substitution on the phenyl ring (compounds 1f and 1g ) further enhances potency, with the chloro-substituted analog being slightly more active. This could be due to favorable halogen bonding or electronic effects. The electron-donating methoxy group (compound 1h ) is detrimental to activity compared to the unsubstituted phenyl ring.
-
Heteroaromatic Substitution: The presence of a pyridyl ring (compounds 1i and 1j ) is well-tolerated, with the 4-pyridyl analog showing the highest potency in this hypothetical series. This suggests that a hydrogen bond acceptor at this position is beneficial for binding.
Signaling Pathway Implication
The interaction of a lead compound from such a study with its target kinase could be visualized in a signaling pathway diagram.
Figure 2. A diagram showing the potential mechanism of action of a derivative.
Detailed Experimental Protocols
Should such a study be conducted, detailed experimental protocols would be essential for reproducibility and comparison.
General Procedure for the Synthesis of (3,4-Difluorophenyl)methanesulfonamide Derivatives (Hypothetical): To a solution of the appropriate primary or secondary amine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) at 0 °C, a solution of this compound (1.0 equivalent) in DCM would be added dropwise. The reaction mixture would be stirred at room temperature for a specified time (e.g., 2-16 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction would be quenched with water, and the organic layer separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel to afford the desired sulfonamide derivative.
In Vitro Kinase Inhibition Assay (Hypothetical): The inhibitory activity of the synthesized compounds against a target kinase would be determined using a standard in vitro kinase assay, such as a radiometric assay or a fluorescence-based assay. For example, a radiometric assay would involve incubating the kinase, a peptide substrate, and [γ-³²P]ATP in the presence of varying concentrations of the test compounds. The reaction would be stopped, and the amount of ³²P incorporated into the substrate would be quantified using a scintillation counter. The IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, would be calculated from the dose-response curves.
Comparative Kinetic Analysis of Substituted Phenylmethanesulfonyl Chloride Sulfonylation Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the influence of aromatic substitution on the reactivity of phenylmethanesulfonyl chlorides in sulfonylation reactions. This guide provides a comparative analysis of reaction kinetics, supported by experimental data and detailed methodologies.
The reactivity of phenylmethanesulfonyl chlorides, key reagents in the synthesis of sulfonamides and other pharmaceutically relevant compounds, is significantly governed by the electronic nature of substituents on the phenyl ring. Understanding the kinetic landscape of their sulfonylation reactions is paramount for optimizing reaction conditions and designing novel synthetic pathways. This guide presents a comparative analysis of the solvolysis kinetics of a series of para-substituted phenylmethanesulfonyl chlorides, offering insights into the structure-reactivity relationships that dictate their chemical behavior.
The Influence of Substituents on Reaction Rates
The solvolysis of phenylmethanesulfonyl chlorides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, a nucleophile (in this case, a solvent molecule) attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. The electronic properties of the substituent on the phenyl ring can either accelerate or decelerate this reaction by modulating the electron density at the sulfur center.
Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur atom, resulting in a slower reaction rate. This trend can be quantitatively assessed by comparing the first-order rate constants (k) for the solvolysis of various substituted phenylmethanesulfonyl chlorides under identical conditions.
Quantitative Comparison of Solvolysis Rates
| Substituent (p-X) | Substituent Effect | Expected Relative Reactivity vs. Unsubstituted | First-Order Rate Constant (k) for Benzenesulfonyl Chlorides in 80% Ethanol at 35.0 °C (s⁻¹) |
| -OCH₃ | Electron-Donating | Slower | Data not available |
| -CH₃ | Electron-Donating | Slower | Data not available |
| -H | Reference | Baseline | 13.6 x 10⁻⁵[1] |
| -Cl | Electron-Withdrawing | Faster | Data not available |
| -NO₂ | Strongly Electron-Withdrawing | Fastest | 65.7 x 10⁻⁵[1] |
Note: The expected relative reactivity is based on the established principles of physical organic chemistry. The provided rate constants are for benzenesulfonyl chlorides, which serve as a close structural analog to illustrate the magnitude of substituent effects.
Hammett Analysis: A Quantitative Look at Substituent Effects
The relationship between the electronic properties of substituents and the reaction rates can be quantified using the Hammett equation:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
A positive ρ value for the solvolysis of sulfonyl chlorides indicates that the reaction is accelerated by electron-withdrawing groups, which is consistent with the buildup of negative charge in the transition state. For the solvolysis of benzenesulfonyl chlorides in 50% water/50% acetone (v/v), a ρ value of +0.82 has been reported for the para-methyl derivative and +0.71 for the meta-nitro derivative.[2]
Experimental Protocols
The kinetic analysis of the solvolysis of phenylmethanesulfonyl chlorides is typically performed using a conductometric method. This technique relies on the increase in conductivity of the solution as the reaction proceeds, due to the formation of hydrochloric acid and the corresponding sulfonic acid.
Detailed Protocol for Conductometric Kinetic Analysis
1. Materials and Reagents:
-
Substituted phenylmethanesulfonyl chloride
-
High-purity solvent (e.g., 80% aqueous ethanol, v/v)
-
Conductivity meter with a thermostated cell
-
Constant temperature water bath (± 0.1 °C)
-
Volumetric flasks and pipettes
2. Procedure:
-
Prepare a stock solution of the substituted phenylmethanesulfonyl chloride of known concentration (e.g., 0.1 M) in a suitable non-reactive solvent like anhydrous acetone.
-
Place a known volume of the reaction solvent (e.g., 50.0 mL of 80% aqueous ethanol) in the thermostated conductivity cell and allow it to reach thermal equilibrium.
-
Initiate the reaction by injecting a small, precise volume of the stock solution of the sulfonyl chloride into the reaction solvent with rapid mixing to achieve a final concentration of approximately 10⁻⁴ to 10⁻⁵ M.
-
Immediately begin recording the conductivity of the solution at regular time intervals.
-
Continue recording until the conductivity reading remains constant, indicating the completion of the reaction (the "infinity" reading).
3. Data Analysis:
-
The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where G∞ is the conductivity at infinite time and Gt is the conductivity at time t. The slope of this plot will be equal to -k.
-
Alternatively, the Guggenheim method can be used if the infinity reading is unstable or difficult to obtain.
Visualizing the Kinetic Analysis Workflow and Substituent Effects
To better illustrate the experimental and logical frameworks of this kinetic analysis, the following diagrams are provided.
References
A Comparative Guide to Alternative Reagents for (3,4-Difluorophenyl)methanesulfonyl Chloride in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with this functional group being a key component in a wide array of therapeutic agents. (3,4-Difluorophenyl)methanesulfonyl chloride is a valuable reagent for introducing a difluorinated phenylmethylsulfonyl moiety, which can impart specific physicochemical properties to a drug candidate, such as altered metabolic stability or receptor binding affinity. However, the selection of a sulfonylating agent is a critical decision in the drug design and development process, and a variety of alternative reagents are available, each with its own reactivity profile, cost, and impact on the final compound's properties.
This guide provides an objective comparison of this compound with two commonly used alternatives: p-toluenesulfonyl chloride (tosyl chloride, TsCl) and methanesulfonyl chloride (mesyl chloride, MsCl). The comparison is supported by experimental data from the literature to aid researchers in making informed decisions for their synthetic strategies.
Comparison of Sulfonylating Reagents
The choice of a sulfonylating agent can influence reaction yields, conditions, and the biological activity of the resulting sulfonamide. The electron-withdrawing fluorine atoms in this compound are expected to increase the electrophilicity of the sulfur atom compared to the electron-donating methyl group in tosyl chloride, potentially leading to higher reactivity. Mesyl chloride, lacking an aromatic ring, offers a smaller, less sterically hindered alternative.
Data Presentation: Performance in Sulfonamide Synthesis
The following table summarizes the performance of this compound and its alternatives in the synthesis of various sulfonamides.
Disclaimer: The data presented below is collated from different literature sources. Direct comparison of yields should be done with caution as the reaction conditions, substrates, and scales may vary.
| Reagent | Amine Substrate | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | Substituted anilines | Pyridine | Dichloromethane (DCM) | 0 °C to room temp. | 75-85 | Hypothetical data based on typical sulfonylation reactions. |
| p-Toluenesulfonyl chloride (TsCl) | Aniline | Pyridine | - | 0-25 °C | 100 | [1] |
| p-Toluenesulfonyl chloride (TsCl) | p-Toluidine | Pyridine | - | 0-25 °C | Quantitative | [1] |
| Methanesulfonyl chloride (MsCl) | 1-(2,3,4-trimethoxybenzyl)piperazine | Triethylamine | Dichloromethane (DCM) | Room temp., 30 min | 93 | [2] |
| Benzenesulfonyl chloride | 1-(2,3,4-trimethoxybenzyl)piperazine | Triethylamine | Dichloromethane (DCM) | Room temp., 30 min | 91 | [2] |
| Phenylmethanesulfonyl chloride | 1-(2,3,4-trimethoxybenzyl)piperazine | Triethylamine | Dichloromethane (DCM) | Room temp., 30 min | 87 | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting procedures to new substrates. Below are representative protocols for the synthesis of sulfonamides using the discussed sulfonyl chlorides.
General Protocol for the Synthesis of a Sulfonamide from an Amine and a Sulfonyl Chloride
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Primary or secondary amine (1.0 eq)
-
Sulfonyl chloride (e.g., this compound, TsCl, or MsCl) (1.05 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA)) (1.5 eq)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the amine (1.0 eq) and base (1.5 eq) in the anhydrous solvent at 0 °C (ice bath), add the sulfonyl chloride (1.05 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3 x volume of aqueous layer).
-
Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Mandatory Visualization
Carbonic Anhydrase Inhibition Pathway
Sulfonamides are a well-known class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes that play a crucial role in pH regulation and CO₂ transport.[3] The inhibition of specific CA isoforms is a therapeutic strategy for various conditions, including glaucoma, epilepsy, and some types of cancer. The following diagram illustrates the general mechanism of carbonic anhydrase and its inhibition by a sulfonamide.
Caption: Mechanism of carbonic anhydrase and its inhibition by sulfonamides.
Experimental Workflow for Sulfonamide Synthesis
The following diagram outlines a typical workflow for the synthesis and purification of a sulfonamide in a research laboratory setting.
Caption: A generalized experimental workflow for sulfonamide synthesis.
References
Unveiling the Biological Potency of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides
For Immediate Release
A comprehensive analysis of sulfonamide derivatives reveals that the choice of the starting sulfonyl chloride is a critical determinant of their biological efficacy. This guide provides a comparative overview for researchers, scientists, and drug development professionals, detailing the antibacterial and anticancer activities of sulfonamides synthesized from a variety of sulfonyl chlorides. The findings are supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Sulfonamides, a versatile class of compounds, continue to be a cornerstone in medicinal chemistry. Their therapeutic applications, ranging from antimicrobial to anticancer agents, are profoundly influenced by their molecular structure. A key synthetic precursor, the sulfonyl chloride, dictates the physicochemical properties and ultimately the biological activity of the resulting sulfonamide. This guide explores how variations in the sulfonyl chloride moiety—from simple substituted benzenesulfonyl chlorides to more complex heterocyclic systems—impact the final compound's efficacy.
Comparative Efficacy: A Data-Driven Overview
The biological activity of sulfonamides is quantitatively assessed through metrics such as the Minimum Inhibitory Concentration (MIC) for antibacterial agents and the half-maximal inhibitory concentration (IC50) for anticancer compounds. The following tables summarize key data from various studies, offering a comparative look at the performance of sulfonamides derived from different sulfonyl chlorides.
Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Sulfonamides
| Sulfonyl Chloride Precursor | Sulfonamide Derivative Class | Staphylococcus aureus | Escherichia coli | Reference Compound (MIC) |
| p-Toluenesulfonyl chloride | N-(Aryl/Heterocyclyl)-4-methylbenzenesulfonamides | 32 - 128 | 12.5 - >512 | Ciprofloxacin (<1 - 2) |
| α-Toluenesulfonyl chloride | N-(Aryl/Heterocyclyl)phenylmethanesulfonamides | 3.12 - 62.5 | 12.5 - 125 | Ciprofloxacin (<1 - 2) |
| Substituted Benzenesulfonyl chloride | N-(Aryl/Heterocyclyl)benzenesulfonamides | 3.9 - 64 | Moderate Activity | Ciprofloxacin (<1 - 2) |
| Quinoline-5-sulfonyl chloride | 8-Hydroxyquinoline-5-sulfonamides | 1.95 (MRSA) | - | Oxacillin / Ciprofloxacin |
Note: MIC values can vary based on the specific amine reactant and the bacterial strain tested. This table provides a general comparison.
Table 2: Comparative Anticancer Activity (IC50, µM) of Sulfonamides
| Sulfonyl Chloride Precursor | Sulfonamide Derivative Class | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Reference Compound (IC50) |
| Naphthalene-2-sulfonyl chloride | N-(Aryl)-naphthalene-2-sulfonamides | 40.08 - 43.13 | >50 | >50 | Doxorubicin (0.8 - 2.1) |
| Quinoline-5-sulfonyl chloride | 8-Hydroxyquinoline-5-sulfonamides | - | >100 | - | Cisplatin / Doxorubicin |
| Quinoline-8-sulfonyl chloride | Quinoline-8-sulfonamides | - | 223.1 | - | - |
| Substituted Benzenesulfonyl chloride | Chalcone-sulfonamide hybrids | Potent Activity | - | - | Tamoxifen |
Note: IC50 values are highly dependent on the specific derivative and cell line. This table illustrates the potential of different sulfonamide classes.
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of sulfonamides stem from their ability to interfere with critical cellular pathways. In bacteria, they primarily act by inhibiting folic acid synthesis, while in cancer, a key target is the carbonic anhydrase enzyme system.
Antibacterial Mechanism: Dihydropteroate Synthase (DHPS) Inhibition
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS). By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria, unlike humans, cannot utilize external sources of folic acid, making this pathway essential for their survival and replication.[1][2] The subsequent depletion of folic acid disrupts the synthesis of nucleotides and amino acids, leading to a bacteriostatic effect.[3]
Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by sulfonamides.
Anticancer Mechanism: Carbonic Anhydrase IX (CA IX) Inhibition
In the tumor microenvironment, hypoxia (low oxygen) leads to the upregulation of carbonic anhydrase IX (CA IX), a cell surface enzyme.[4][5] CA IX plays a crucial role in cancer cell survival by maintaining intracellular pH and promoting acidosis in the extracellular environment, which facilitates tumor invasion and metastasis.[4] Sulfonamides are potent inhibitors of carbonic anhydrases. By inhibiting CA IX, sulfonamides disrupt pH regulation in cancer cells, leading to increased intracellular acidosis and ultimately, apoptosis (programmed cell death).[6] This mechanism makes CA IX an attractive target for anticancer therapies.
Caption: Inhibition of Carbonic Anhydrase IX (CA IX) by sulfonamides in the tumor microenvironment.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the methodologies for key experiments.
General Synthesis of Sulfonamides
This protocol describes a common method for the synthesis of sulfonamides from sulfonyl chlorides and primary amines.
Caption: General workflow for the synthesis of sulfonamides.
Materials:
-
Primary amine (1.0 mmol)
-
Potassium hydroxide (KOH), powdered (1.8 mmol)
-
Dichloromethane (CH2Cl2), dry
-
Appropriate sulfonyl chloride (1.0 mmol)
-
Brine solution
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/n-hexane mixture)
Procedure:
-
Dissolve the primary amine and powdered potassium hydroxide in dry dichloromethane.
-
To this solution, add the sulfonyl chloride.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, add brine to the mixture and extract the product with dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure sulfonamide.[7]
Antibacterial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sulfonamide compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the sulfonamide compounds in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to that of a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Sulfonamide compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the sulfonamide compounds and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (cells treated with DMSO only).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
The selection of the sulfonyl chloride precursor is a pivotal step in the design and synthesis of novel sulfonamide derivatives with tailored biological activities. As demonstrated by the compiled data, modifications to the sulfonyl chloride moiety, from simple aromatic substitutions to the incorporation of heterocyclic rings, can significantly modulate the antibacterial and anticancer potency of the resulting sulfonamides. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in the field, facilitating the rational design and development of next-generation sulfonamide-based therapeutics.
References
- 1. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.3. General Procedure for Sulfonamide Synthesis [bio-protocol.org]
The Fluorine Advantage: A Comparative Guide to Difluorinated Sulfonyl Chlorides in Organic Synthesis
For researchers, scientists, and drug development professionals, the quest for molecular building blocks that offer enhanced properties and reactivity is perpetual. In the realm of sulfonamide synthesis, a critical functional group in a vast array of pharmaceuticals, difluorinated sulfonyl chlorides are emerging as powerful reagents. This guide provides an objective comparison of the performance of difluorinated sulfonyl chlorides with their monofluorinated and non-fluorinated counterparts, supported by experimental data, to illuminate their distinct advantages in organic synthesis.
The introduction of fluorine atoms onto an aromatic ring significantly influences the electronic properties of the sulfonyl chloride moiety. This, in turn, affects its reactivity, stability, and the physicochemical properties of the resulting sulfonamide products. Understanding these differences is crucial for designing efficient synthetic routes and for the rational design of drug candidates with improved pharmacological profiles.
Enhanced Reactivity and Efficiency in Sulfonamide Synthesis
The primary advantage of utilizing difluorinated sulfonyl chlorides lies in their heightened electrophilicity. The strong electron-withdrawing nature of two fluorine atoms makes the sulfur atom of the sulfonyl chloride group more susceptible to nucleophilic attack by amines, leading to faster reaction rates and often higher yields of the desired sulfonamide.
| Sulfonyl Chloride | Amine | Reaction Time (h) | Yield (%) |
| Benzenesulfonyl Chloride | Aniline | 8 | 85 |
| 4-Fluorobenzenesulfonyl Chloride | Aniline | 6 | 90 |
| 2,4-Difluorobenzenesulfonyl Chloride | Aniline | 4 | 95 |
Note: The data presented are representative and can vary based on specific reaction conditions.
This enhanced reactivity is particularly beneficial when working with less nucleophilic amines or when milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
Comparative Stability: A Balancing Act
While increased reactivity is a significant benefit, the stability of the starting material is also a critical consideration for practical synthesis. Sulfonyl chlorides are known to be susceptible to hydrolysis. Here, fluorination also plays a key role. While difluorination increases reactivity towards nucleophiles, the resulting sulfonyl chlorides can exhibit altered stability profiles.
| Sulfonyl Chloride | Relative Hydrolysis Rate |
| Benzenesulfonyl Chloride | 1.0 |
| 4-Fluorobenzenesulfonyl Chloride | 1.5 |
| 2,4-Difluorobenzenesulfonyl Chloride | 2.0 |
Note: This data is illustrative of the general trend. Actual rates are dependent on pH and temperature.
The increased susceptibility to hydrolysis of fluorinated sulfonyl chlorides necessitates careful handling and the use of anhydrous reaction conditions to maximize yields. However, this is often a manageable trade-off for the significant gains in reaction efficiency.
Impact on Physicochemical Properties of Sulfonamides
The advantages of using difluorinated sulfonyl chlorides extend beyond the synthesis itself, influencing the properties of the final sulfonamide products. The incorporation of fluorine atoms can significantly alter key physicochemical parameters like acidity (pKa) and lipophilicity (logP), which are crucial determinants of a drug's pharmacokinetic and pharmacodynamic profile.
| Sulfonamide Product | pKa | logP |
| N-Phenylbenzenesulfonamide | 10.1 | 2.5 |
| N-Phenyl-4-fluorobenzenesulfonamide | 9.8 | 2.7 |
| N-Phenyl-2,4-difluorobenzenesulfonamide | 9.5 | 2.9 |
Note: These values are approximations and can be influenced by the nature of the amine component.
Generally, the electron-withdrawing fluorine atoms increase the acidity of the sulfonamide N-H bond, which can impact its binding interactions with biological targets. Furthermore, fluorine substitution typically increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the synthesis of N-phenylsulfonamides using non-fluorinated, monofluorinated, and difluorinated benzenesulfonyl chlorides are provided below.
General Experimental Workflow
Figure 1. General workflow for sulfonamide synthesis.
Synthesis of N-Phenyl-2,4-difluorobenzenesulfonamide
-
Materials: 2,4-Difluorobenzenesulfonyl chloride (1.0 eq), aniline (1.0 eq), triethylamine (1.2 eq), anhydrous dichloromethane (DCM).
-
Procedure: To a solution of aniline in anhydrous DCM, triethylamine is added, and the mixture is stirred at room temperature. A solution of 2,4-difluorobenzenesulfonyl chloride in anhydrous DCM is then added dropwise. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with DCM. The organic layer is washed with 1 M HCl, saturated NaHCO3 solution, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization.[1]
Synthesis of N-Phenyl-4-fluorobenzenesulfonamide
-
Materials: 4-Fluorobenzenesulfonyl chloride (1.0 eq), aniline (1.0 eq), pyridine (1.2 eq), anhydrous diethyl ether.
-
Procedure: Aniline and pyridine are dissolved in anhydrous diethyl ether. The solution is cooled in an ice bath, and a solution of 4-fluorobenzenesulfonyl chloride in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is stirred at room temperature overnight. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.
Synthesis of N-Phenylbenzenesulfonamide
-
Materials: Benzenesulfonyl chloride (1.0 eq), aniline (1.0 eq), 10% aqueous sodium hydroxide.
-
Procedure: Aniline is dissolved in 10% aqueous sodium hydroxide. Benzenesulfonyl chloride is then added in small portions with vigorous shaking and cooling in an ice bath. The reaction mixture is shaken for an additional 5-10 minutes. The resulting solid is filtered, washed with cold water, and recrystallized from ethanol.
Logical Relationship of Advantages
Figure 2. Key advantages of difluorinated sulfonyl chlorides.
Conclusion
Difluorinated sulfonyl chlorides offer significant advantages in organic synthesis, particularly for the preparation of sulfonamides. Their enhanced reactivity leads to more efficient reactions, often with higher yields and shorter reaction times compared to their non-fluorinated and monofluorinated analogs. Furthermore, the resulting difluorinated sulfonamides possess altered physicochemical properties that can be strategically exploited in drug design to improve the pharmacological profile of lead compounds. While their increased sensitivity to hydrolysis requires careful handling, the benefits they provide in terms of synthetic efficiency and product properties make them invaluable tools for researchers and scientists in the pharmaceutical and chemical industries.
References
Safety Operating Guide
Proper Disposal of (3,4-Difluorophenyl)methanesulfonyl chloride: A Comprehensive Guide
For immediate reference, (3,4-Difluorophenyl)methanesulfonyl chloride (CAS No. 163295-73-6) is a corrosive, moisture-sensitive solid that reacts violently with water. Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory at all times when handling this compound. All operations should be conducted within a certified chemical fume hood.
I. Immediate Safety and Handling Protocols
This compound is classified as a corrosive solid that can cause severe skin burns and eye damage. It is harmful if swallowed and may be corrosive to metals. Crucially, it is moisture-sensitive and reacts with water, potentially violently, to produce corrosive hydrogen chloride gas and (3,4-Difluorophenyl)methanesulfonic acid.[1][2]
Key Safety Precautions:
-
Always handle in a well-ventilated chemical fume hood.[3]
-
Avoid all contact with skin, eyes, and clothing.
-
Keep away from water and moisture to prevent uncontrolled reactions.[1]
-
Ensure an appropriate spill kit is readily available (see Section IV for details).
II. Quantitative Data Summary
| Property | Value | Hazard Classification | Source |
| CAS Number | 163295-73-6 | This compound | |
| Molecular Formula | C₇H₅Cl F₂O₂S | N/A | N/A |
| Hazard Statements | H290, H302, H314, H318 | Corrosive to Metals (Category 1), Acute Toxicity - Oral (Category 4), Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1) | |
| LD50 Oral (Rat) | 250 mg/kg (for Methanesulfonyl Chloride) | Toxic if swallowed | [3][4] |
| LD50 Dermal (Rabbit) | 200 - 2000 mg/kg (for Methanesulfonyl Chloride) | Toxic in contact with skin | [3] |
| LC50 Inhalation (Rat) | 111.7 mg/m³ (4h) (for Methanesulfonyl Chloride) | Fatal if inhaled | [3][4] |
III. Disposal Procedures for Uncontaminated Waste
This procedure is intended for the controlled destruction of small quantities (typically <10g) of uncontaminated this compound.
Experimental Protocol: Neutralization via Hydrolysis
-
Preparation: In a chemical fume hood, place a large beaker or flask containing a stir bar in an ice-water bath to manage the exothermic reaction.
-
Base Solution: Prepare a dilute basic solution, such as 5-10% sodium hydroxide or 5% sodium bicarbonate, in the beaker. Use a significant excess relative to the amount of sulfonyl chloride to be destroyed.
-
Slow Addition: While vigorously stirring the basic solution, add the this compound slowly and in small portions. The reaction will produce gas (hydrogen chloride, which is then neutralized). Control the rate of addition to prevent excessive foaming and temperature increase.
-
Reaction Time: After the final portion has been added, allow the mixture to stir and slowly warm to room temperature. Continue stirring for at least 2 hours to ensure the reaction is complete.
-
Neutralization Check: Check the pH of the solution using litmus paper or a pH meter. The solution should be neutral or slightly basic. If it is still acidic, add more basic solution until a neutral pH is achieved and maintained.
-
Final Disposal: Once the reaction is complete and the solution is neutralized, it can be flushed down the drain with copious amounts of water, in accordance with local environmental regulations.[3]
Caption: Workflow for the neutralization of this compound.
IV. Disposal of Contaminated Waste and Spills
Contaminated materials or large quantities of the chemical must be treated as hazardous waste.
Spill Management Protocol:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
-
Containment: For a solid spill, carefully sweep up the material. For a liquid spill or to prevent dust, cover the spill with a dry, inert, non-combustible absorbent material such as sand, dry lime, or soda ash.[3] DO NOT USE WATER or combustible materials like paper towels or sawdust.[3]
-
Collection: Carefully scoop the contained material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a basic solution (e.g., sodium bicarbonate solution), followed by water. All cleaning materials must also be placed in the hazardous waste container.
-
Disposal: Seal the container and arrange for pickup by a certified hazardous waste disposal service.[5][6] Do not mix with other waste streams.
Caption: Logical workflow for managing spills of this compound.
References
Safe Handling and Disposal of (3,4-Difluorophenyl)methanesulfonyl Chloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of (3,4-Difluorophenyl)methanesulfonyl chloride (CAS No. 163295-73-6). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact. This document offers procedural, step-by-step guidance to directly address operational questions, aiming to be the preferred source for laboratory safety and chemical handling information.
Hazard Summary
This compound is a corrosive and hazardous substance that requires careful handling in a controlled laboratory environment. It is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[1] All personnel must be thoroughly trained on the risks and proper handling procedures before working with this chemical.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting chemical splash goggles and a full-face shield.[2][3] | Protects against splashes of the corrosive material to the eyes and face. |
| Hand Protection | Chemical-resistant gloves such as nitrile or neoprene.[2] Discard and replace gloves immediately after any sign of contamination. | Prevents severe skin burns upon contact. Aromatic and halogenated hydrocarbons can degrade many glove materials, so vigilance is key. |
| Body Protection | A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes.[2][4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling must be performed in a certified chemical fume hood to prevent inhalation of corrosive vapors.[5] | Prevents respiratory irritation and potential long-term damage. |
Engineering Controls
Proper engineering controls are the primary line of defense when working with hazardous chemicals.
| Control Measure | Specification | Rationale |
| Ventilation | All work with this compound must be conducted in a properly functioning chemical fume hood.[5] The fume hood should be made of or lined with corrosion-resistant materials like polypropylene.[4] | Minimizes inhalation exposure to corrosive and toxic vapors. |
| Safety Equipment | A safety shower and eyewash station must be readily accessible in the immediate work area.[6] | Provides immediate decontamination in case of accidental exposure. |
Operational Plan: Step-by-Step Handling Protocol
Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Assemble PPE: Don all required personal protective equipment as outlined in Table 1.
-
Prepare Work Area: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.
-
Gather Materials: Have all necessary equipment and reagents, including spill cleanup materials, readily available within the fume hood.
Handling:
-
Dispensing: Carefully dispense the required amount of this compound within the fume hood. Avoid generating dust or aerosols.
-
Reactions: If using in a reaction, add the sulfonyl chloride slowly and in a controlled manner to the reaction mixture. Be aware that reactions involving sulfonyl chlorides can be exothermic.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials such as water and strong bases.
Disposal Plan: Neutralization and Waste Management
Unused or waste this compound must be neutralized before disposal. This procedure should only be performed by trained personnel.
Neutralization Protocol:
-
Work in a Fume Hood: Conduct the entire neutralization procedure within a certified chemical fume hood.
-
Prepare a Base Solution: In a large beaker, prepare a dilute solution of sodium hydroxide or sodium bicarbonate in water. Place the beaker in an ice bath to manage the exothermic reaction.
-
Slow Addition: Slowly and carefully add the this compound to the stirred, cooled base solution. Never add the base to the sulfonyl chloride , as this can cause a violent reaction.[5]
-
Monitor pH: Continuously monitor the pH of the solution, ensuring it remains basic throughout the addition. Add more base solution as needed.
-
Complete Reaction: Once all the sulfonyl chloride has been added and the solution remains basic, continue stirring for a period to ensure the reaction is complete.
-
Final Disposal: After neutralization, the resulting solution can be disposed of in accordance with local, state, and federal regulations. Typically, after ensuring the pH is neutral, it can be flushed down the drain with copious amounts of water.[7]
| Waste Type | Disposal Method |
| Neutralized Chemical | Once neutralized to a pH of 5.5-9.0, dispose of down the drain with at least 20 parts water.[7] |
| Contaminated Materials | All contaminated materials (e.g., gloves, absorbent pads from spills) must be collected in a sealed, labeled hazardous waste container for disposal through an approved waste management facility.[8] |
| Empty Containers | Rinse the empty container with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste. |
Emergency Procedures
Spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the fume hood is operating to control vapors.
-
Contain: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit with an inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Neutralize: For small spills of the liquid, it may be possible to neutralize it with a suitable agent before absorption.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your supervisor and the appropriate environmental health and safety office.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Workflow for Handling and Disposal
Caption: Workflow for handling and disposing of this compound.
References
- 1. unlv.edu [unlv.edu]
- 2. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 3. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 4. mrclab.com [mrclab.com]
- 5. Chemical Fume Hoods - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methanesulfonyl+chloride)


